molecular formula C24H42O6 B3270589 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol CAS No. 53061-21-5

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Numéro de catalogue: B3270589
Numéro CAS: 53061-21-5
Poids moléculaire: 426.6 g/mol
Clé InChI: IYOVNRHKIGBOOO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a useful research compound. Its molecular formula is C24H42O6 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-[2-[2-[2-[2-[4-(6-methylheptyl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O6/c1-22(2)6-4-3-5-7-23-8-10-24(11-9-23)30-21-20-29-19-18-28-17-16-27-15-14-26-13-12-25/h8-11,22,25H,3-7,12-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOVNRHKIGBOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967563
Record name 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53061-21-5
Record name 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053061215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14-[4-(6-Methylheptyl)phenoxy]-3,6,9,12-tetraoxatetradecan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Critical Micelle Concentration (CMC) of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol: A Senior Scientist’s Guide to OPE-5 Thermodynamics and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Ontology

In the landscape of nonionic surfactants, 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5) occupies a highly specialized niche. Structurally, it consists of a hydrophobic p-isooctylphenol tail conjugated to a discrete, monodisperse hydrophilic chain of exactly five ethylene oxide (EO) units.

In industrial and laboratory contexts, this molecule is the pure, monodisperse analogue of the commercial polydisperse mixtures known as octylphenol pentaethoxylate (OPE-5) , Igepal CA-520 , and Triton X-45 [1].

Based on rigorous physicochemical profiling,2[2]. For commercial mixtures like Triton X-45 (which average 4.5 EO units), the CMC can present slightly lower, around 57 ppm (~0.13 mM)[3].

Thermodynamic Causality of Micellization

As an Application Scientist, I emphasize that micellization is not merely a concentration threshold; it is an entropy-driven phase separation.

When OPE-5 is introduced into an aqueous system, the highly hydrophobic isooctylphenol tail forces surrounding water molecules into a highly ordered, rigid clathrate structure. This ordering represents a massive entropic penalty. As the concentration of OPE-5 increases, monomers first migrate to the air-water interface to minimize this penalty. Once the interface is saturated, the system reaches the CMC. At 0.22 mM, the thermodynamic drive to expel the hydrophobic tails from the aqueous bulk overcomes the steric repulsion of the pentaethylene glycol heads. The tails aggregate into a lipophilic core, releasing the structured water and driving a massive entropic gain[4].

G A Monomeric OPE-5 (Aqueous Phase) B Air-Water Interface Saturation A->B Increasing Concentration C Critical Micelle Concentration (CMC) ~0.22 mM B->C Surface Tension Plateaus D Micelle Formation (Hydrophobic Core) C->D Entropy-Driven Aggregation

Thermodynamic progression of OPE-5 from aqueous monomers to functional micelles.

Empirical Determination of CMC: Self-Validating Protocols

To ensure absolute scientific trustworthiness, the determination of the CMC must not rely on a single vector of data. I employ a self-validating system where macroscopic interfacial thermodynamics (tensiometry) are orthogonally verified against nanoscale microenvironmental shifts (fluorometry). If the tensiometry CMC diverges by >5% from the fluorometric inflection point, unreacted PEG impurities are suspected, and the batch is rejected.

Protocol A: Interfacial Tensiometry (Wilhelmy Plate)

Causality: Tensiometry measures the macroscopic free energy of the interface. Because OPE-5 has a low Hydrophilic-Lipophilic Balance (HLB ~10.0), monomers diffuse to the interface slower than high-HLB variants. Extended equilibration is mandatory.

  • Stock Preparation: Dissolve OPE-5 in ultrapure water (18.2 MΩ·cm) to a concentration of 2.0 mM.

  • Serial Dilution: Prepare 15 logarithmic dilutions ranging from 2.0 mM down to 0.005 mM.

  • Equilibration: Incubate all samples at 25.0 ± 0.1 °C for a minimum of 45 minutes to ensure interfacial saturation.

  • Measurement: Submerge a flamed platinum Wilhelmy plate into the solution using a high-precision tensiometer. Record the surface tension (γ) in mN/m.

  • Analysis: Plot γ against log[OPE-5]. The CMC is the exact intersection of the linearly descending slope and the horizontal post-micellar plateau.

Protocol B: Orthogonal Validation via Pyrene Fluorescence

Causality: Pyrene is a highly hydrophobic fluorescent probe. When OPE-5 micelles form, pyrene partitions into the hydrophobic core, causing a quantifiable shift in its vibronic emission bands.

  • Probe Film Preparation: Add 10 µL of a 1 mM pyrene/acetone solution to empty glass vials. Evaporate the acetone under a gentle N₂ stream to leave a thin pyrene film.

  • Surfactant Integration: Add 5 mL of the previously prepared OPE-5 dilutions to the vials.

  • Partitioning: Sonicate for 15 minutes, then incubate in the dark for 12 hours to allow pyrene to partition fully into the micelles.

  • Spectroscopy: Excite the samples at 334 nm. Record the emission intensities at 373 nm ( I1​ ) and 384 nm ( I3​ ).

  • Validation: Plot the I1​/I3​ ratio against log[OPE-5]. A sharp sigmoidal drop confirms the CMC at ~0.22 mM.

Workflow S1 1. Prepare OPE-5 Stock Solution (>2.0 mM) S2 2. Perform Serial Dilutions (Logarithmic Scale) S1->S2 S3 3. Measure Surface Tension (Wilhelmy Plate Method) S2->S3 S4 4. Plot Surface Tension (γ) vs. Log[OPE-5] S3->S4 S5 5. Identify Inflection Point (CMC = 0.22 mM) S4->S5

Step-by-step experimental workflow for determining the CMC of OPE-5 via tensiometry.

Comparative Micellar Metrics

A critical mechanistic insight for drug development professionals is that altering the polyoxyethylene chain length in the octylphenol series drastically alters the HLB and cloud point, but exerts only a marginal effect on the molar CMC[3]. The hydrophobic tail is the primary driver of the free energy of micellization.

Surfactant IdentityCommercial EquivalentAvg. EO UnitsHLB ValueCMC (mM)Cloud Point (°C)
14-(p-Isooctylphenoxy)-... Monodisperse OPE-55.0~10.00.22 Dispersible
Polydisperse OPE-5 Igepal CA-5205.010.00.22 Dispersible
Polydisperse OPE-4.5 Triton X-454.59.8~0.13 > RT (Krafft)
Polydisperse OPE-7.5 Triton X-1147.512.30.20 25
Polydisperse OPE-9.5 Triton X-1009.513.40.22 66

Data synthesized from established tensiometric literature and commercial specifications[3].

Translational Applications in Drug Delivery & Bioprocessing

Understanding the exact CMC and HLB of OPE-5 unlocks several advanced applications:

  • Microemulsion Engineering: Due to its low HLB (~10.0), OPE-5 is an exceptional candidate for stabilizing water-in-oil (w/o) microemulsions. It is frequently utilized to solubilize highly hydrophobic Active Pharmaceutical Ingredients (APIs) that precipitate in standard aqueous buffers.

  • Mesoporous Nanoparticle Synthesis: In materials science,5[5]. The surfactant self-assembles above its CMC, allowing inorganic silica precursors (like TEOS) to condense around the micellar core.

  • Regulatory & Ecotoxicology Considerations: While highly effective, researchers must note that octylphenol ethoxylates are subject to stringent environmental scrutiny.. Drug development workflows should plan for eventual substitution with biodegradable aliphatic ethoxylates in late-stage manufacturing.

References

  • NextSDS Database. "14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol — Chemical Substance Information." NextSDS.1

  • Brand, N., et al. "Degradation Photoinduced by Fe(III): Method of Alkylphenol Ethoxylates Removal in Water: Influence of the Igepal CA 520 Concentration." Environmental Science & Technology, ACS Publications. 2

  • "Cloud point of nonionic surfactant Triton X-45 in aqueous solution." Colloids and Surfaces B: Biointerfaces, ResearchGate. 3

  • "Recent Trends in Morphology-Controlled Synthesis and Application of Mesoporous Silica Nanoparticles." National Institutes of Health (NIH). 5

  • "TRITON X-100 Technical Data and Regulatory Status." Ataman Kimya.

  • "Self-Assembled Supramolecular Micellar Structures Based on Non-ionic Surfactants and Cyclodextrins." PubMed, National Institutes of Health (NIH). 4

Sources

An In-depth Technical Guide to the Hydrophilic-Lipophilic Balance (HLB) of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The precise control over the emulsification and solubilization of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug delivery system design. The Hydrophilic-Lipophilic Balance (HLB) system, developed by William C. Griffin, remains an indispensable tool for formulators, providing a systematic approach to surfactant selection.[1][2] This guide offers a detailed examination of the HLB value of the non-ionic surfactant 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a member of the alkylphenol ethoxylate family. By delving into both theoretical calculations and experimental methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this surfactant in their formulation endeavors.

Understanding the Hydrophilic-Lipophilic Balance (HLB)

The HLB value is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[3] The scale typically ranges from 0 to 20, where a lower HLB value signifies greater lipophilicity and a higher value indicates greater hydrophilicity. This balance is crucial as it dictates the surfactant's behavior at the interface between oil and water phases, ultimately determining the stability and type of emulsion formed (i.e., oil-in-water or water-in-oil).

The selection of an appropriate surfactant, or a blend of surfactants, with an HLB value that matches the "required HLB" of the oil phase is critical for creating stable and effective emulsions.[4][5] In pharmaceutical formulations, this directly impacts drug solubility, bioavailability, and the overall performance of the delivery system.[6][7]

Theoretical Calculation of the HLB Value of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

For non-ionic surfactants, Griffin's method is a widely accepted approach for calculating the HLB value based on the molecular structure of the surfactant.[3] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule.

  • M is the total molecular mass of the molecule.

Molecular Structure and Component Analysis

The molecule 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol can be deconstructed into its lipophilic and hydrophilic moieties.

cluster_lipophilic Lipophilic Moiety cluster_hydrophilic Hydrophilic Moiety p_isooctylphenol p-Isooctylphenol (C14H22O) polyoxyethylene_chain 3,6,9,12-tetraoxatetradecan-1-ol (C10H22O5) p_isooctylphenol->polyoxyethylene_chain Ether Linkage

Caption: Molecular components of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

  • Lipophilic Moiety: The lipophilic portion is p-isooctylphenol.

  • Hydrophilic Moiety: The hydrophilic part is the polyoxyethylene chain, specifically 3,6,9,12-tetraoxatetradecan-1-ol.

Calculation of Molecular Weights

To apply Griffin's formula, we first need the molecular weights of the constituent parts and the total molecule.

ComponentChemical FormulaMolecular Weight ( g/mol )Source
Total Molecule C24H42O6426.594[8]
Lipophilic Moiety (p-isooctylphenol)C14H22O206.329[9][10][11][12][13]
Hydrophilic Moiety (3,6,9,12-tetraoxatetradecan-1-ol)C10H22O5222.2787[14][15][16][17]
HLB Value Calculation

Using Griffin's method:

HLB = 20 * (222.2787 g/mol / 426.594 g/mol ) HLB ≈ 10.42

This calculated HLB value suggests that 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is suitable for use as an oil-in-water (O/W) emulsifier.[4] Surfactants with HLB values in the range of 8 to 18 are generally effective for creating O/W emulsions.[18]

Experimental Determination of HLB Value

While theoretical calculations provide a strong starting point, the effective HLB of a surfactant can be influenced by various factors in a formulation. Therefore, experimental determination is often necessary for precise formulation development.[19]

Emulsion Stability Method

A common experimental approach involves preparing a series of emulsions of a specific oil with varying HLB values by blending two surfactants with known high and low HLB values. The stability of these emulsions is then observed to determine the "required HLB" of the oil. If the surfactant is used as one of the pair, its own HLB can be validated.

Protocol for Emulsion Stability Testing:

  • Selection of Surfactant Pair: Choose two surfactants with known HLB values that bracket the expected HLB of the test surfactant (e.g., Span 80 with HLB 4.3 and Tween 80 with HLB 15.0).

  • Preparation of Surfactant Blends: Create a series of surfactant blends with varying HLB values by mixing the selected pair in different ratios. The HLB of the blend is a weighted average of the individual surfactant HLBs.

  • Emulsion Formulation: For each surfactant blend, prepare an emulsion with a fixed oil-to-water ratio (e.g., 10:90).

  • Homogenization: Subject each formulation to a consistent high-shear homogenization process to ensure uniform droplet size distribution.

  • Stability Assessment: Evaluate the stability of the emulsions over time by observing for creaming, coalescence, or phase separation. Stability can be quantified by measuring changes in droplet size distribution using techniques like dynamic light scattering (DLS).

  • Determination of Optimal HLB: The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase.[20] By incorporating the test surfactant into this system, its effective HLB can be determined.

Start Select Surfactant Pair (Known High & Low HLB) Blend Create Surfactant Blends (Varying Ratios & HLB) Start->Blend Emulsify Prepare Emulsions (Fixed Oil/Water Ratio) Blend->Emulsify Homogenize High-Shear Homogenization Emulsify->Homogenize Assess Evaluate Emulsion Stability (e.g., DLS, Visual) Homogenize->Assess Determine Identify Optimal HLB (Most Stable Emulsion) Assess->Determine

Sources

Mechanism of action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in lipid bilayers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in Lipid Bilayers

This guide provides a comprehensive technical overview of the interaction between the nonionic surfactant 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, commonly known as Triton X-100, and lipid bilayers. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the membrane solubilization process and the experimental methodologies used to characterize it.

Introduction: The Role of Triton X-100 in Membrane Biochemistry

Triton X-100 is a widely utilized nonionic surfactant in biological research, primarily for its ability to solubilize membrane proteins while often preserving their native structure and function.[1] Its amphipathic nature, consisting of a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group, allows it to partition into lipid bilayers and, at sufficient concentrations, disrupt their structure to form mixed micelles.[1][2] Understanding the precise mechanism of this interaction is critical for optimizing experimental protocols, from protein extraction and purification to studies of membrane protein-lipid interactions and the characterization of lipid rafts.[1][3][4] This guide will delve into the molecular-level actions of Triton X-100 on lipid membranes, the factors that modulate this interaction, and the key experimental techniques to probe these phenomena.

Core Mechanism: The Three-Stage Model of Membrane Solubilization

The solubilization of lipid bilayers by Triton X-100 is a concentration-dependent process that is best described by the three-stage model.[5][6][7] This model delineates the transition from a stable lipid bilayer to a solution of mixed lipid-detergent micelles.

Stage I: Monomer Partitioning and Membrane Saturation

At concentrations below its critical micelle concentration (CMC), Triton X-100 monomers in the aqueous phase partition into the lipid bilayer.[8] This insertion occurs at the hydrophilic interface and within the hydrophobic core of the membrane.[9] The partitioning of Triton X-100 monomers into the bilayer leads to an increase in the membrane's surface area and can alter its physical properties, such as fluidity and permeability.[9][10][11] Initially, this incorporation does not compromise the overall integrity of the bilayer structure. The membrane becomes progressively saturated with detergent monomers.

Stage II: Coexistence of Bilayers and Mixed Micelles

As the concentration of Triton X-100 approaches and exceeds its CMC, the bilayer becomes saturated with the detergent. This leads to the destabilization of the lamellar structure and the formation of small, unstable pores.[10] In this stage, the system is characterized by the coexistence of lipid bilayers (now saturated with detergent) and newly formed mixed micelles composed of both lipid and Triton X-100 molecules.[10] This phase is often marked by a significant increase in the permeability of the vesicles.[11]

Stage III: Complete Solubilization into Mixed Micelles

With a further increase in the Triton X-100 concentration, the remaining bilayer structures are completely disrupted, and all lipid molecules are incorporated into mixed micelles with the detergent.[10] At this point, the solution becomes optically clear as the larger, light-scattering liposomes are replaced by smaller, thermodynamically stable mixed micelles.[5] The size and composition of these mixed micelles are dependent on the detergent-to-lipid ratio.

Below is a visual representation of the three-stage model of membrane solubilization by Triton X-100.

Membrane_Solubilization_Process Figure 1: The Three-Stage Model of Membrane Solubilization by Triton X-100 stage1 Stage I: Monomer Partitioning Triton X-100 monomers insert into the lipid bilayer. The bilayer remains intact but becomes saturated. stage2 Stage II: Coexistence Phase The saturated bilayer coexists with newly formed mixed lipid-detergent micelles. Membrane permeability increases significantly. stage1->stage2 Increasing [Triton X-100] (approaching CMC) stage3 Stage III: Complete Solubilization The lipid bilayer is completely disrupted, forming a solution of mixed micelles. stage2->stage3 Increasing [Triton X-100] (above CMC)

Caption: A diagram illustrating the three stages of lipid bilayer solubilization by Triton X-100.

Physicochemical Properties of Triton X-100

The efficacy of Triton X-100 as a solubilizing agent is dictated by its physicochemical properties, summarized in the table below.

PropertyValueSource(s)
Molecular Weight ~647 g/mol [4][12]
Detergent Class Nonionic polyoxyethylene surfactant[12]
Critical Micelle Conc. (CMC) 0.2-0.4 mmol/L (0.013-0.026% w/v)[4][12][13][14]
Aggregation Number 100-155[4][12]
Micelle Molecular Weight ~90,000 g/mol [12]
Cloud Point 64-65°C[4][12]

Factors Influencing the Interaction of Triton X-100 with Lipid Bilayers

The interaction between Triton X-100 and lipid bilayers is not uniform and is significantly influenced by the composition and physical state of the membrane.

Lipid Composition
  • Cholesterol: The presence of cholesterol in a lipid bilayer generally reduces the partitioning of Triton X-100 into the membrane.[10] Cholesterol is thought to increase the packing density and mechanical strength of the bilayer, making it more resistant to detergent insertion and solubilization.[10][15] In some cases, Triton X-100 can induce phase separation in cholesterol-containing membranes.[10]

  • Sphingomyelin: Membranes rich in sphingomyelin, particularly in combination with cholesterol (characteristic of lipid rafts), exhibit significant resistance to solubilization by Triton X-100.[10][15] This resistance is a cornerstone of the "detergent-resistant membrane" (DRM) methodology for isolating lipid rafts.[16]

  • Phospholipid Headgroup and Acyl Chain Saturation: The specific phospholipids composing the bilayer also affect the interaction. For instance, bilayers in a gel phase (typically composed of lipids with saturated acyl chains) can be solubilized at lower Triton X-100 concentrations compared to those in a fluid phase (composed of lipids with unsaturated acyl chains).

Membrane Fluidity and Phase State

Triton X-100 has a dual effect on membrane fluidity; it increases the fluidity at the hydrophilic interface while decreasing it in the hydrophobic core.[9] The initial phase state of the bilayer (gel vs. liquid-crystalline) influences the kinetics and extent of solubilization. Gel-phase membranes, while more ordered, can be more readily solubilized under certain conditions than fluid-phase membranes.

Experimental Methodologies for Characterizing Triton X-100-Lipid Bilayer Interactions

A variety of biophysical techniques can be employed to study the interaction of Triton X-100 with lipid bilayers. The following sections provide detailed protocols for key methodologies.

Vesicle Permeability (Leakage) Assay

This assay measures the ability of Triton X-100 to permeabilize lipid vesicles by monitoring the release of an encapsulated fluorescent dye.

Principle: A high concentration of a fluorescent dye, such as carboxyfluorescein, is encapsulated within liposomes, leading to self-quenching of its fluorescence.[9] The addition of a permeabilizing agent like Triton X-100 disrupts the membrane, causing the dye to leak out into the surrounding buffer. This dilution relieves the self-quenching, resulting in an increase in fluorescence intensity that is proportional to the degree of membrane permeabilization.

Step-by-Step Protocol:

  • Liposome Preparation:

    • Prepare a lipid film by dissolving the desired lipids (e.g., a 3:1 mixture of POPC and POPG) in chloroform in a round-bottom flask.[9]

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[9]

    • Hydrate the lipid film with a solution of 30-50 mM carboxyfluorescein in a suitable buffer (e.g., sodium phosphate buffer, pH 7.5) by vortexing.[9]

    • Subject the hydrated lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation.[9]

    • Extrude the liposome suspension 21 times through a polycarbonate filter with a 100 nm pore size to create unilamellar vesicles of a defined size.[9]

    • Separate the dye-loaded liposomes from the non-encapsulated dye using a gel filtration column (e.g., Sephadex G-50).[9]

  • Fluorescence Measurement:

    • Dilute the purified liposome suspension in the desired buffer in a 96-well plate or a fluorometer cuvette.

    • Record the baseline fluorescence (F₀) using an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm.[9]

    • Add varying concentrations of Triton X-100 to the liposome suspension and monitor the fluorescence intensity (F) over time until it stabilizes.

    • To determine the 100% leakage value (F₁₀₀), add a high concentration of Triton X-100 (e.g., 0.1-0.2% v/v) to completely lyse the liposomes.[9]

  • Data Analysis:

    • Calculate the percentage of dye leakage using the following equation: % Leakage = [(F - F₀) / (F₁₀₀ - F₀)] * 100

Vesicle_Leakage_Assay_Workflow Figure 2: Workflow for a Vesicle Permeability (Leakage) Assay prep Liposome Preparation (with encapsulated, self-quenched dye) purify Purification (remove free dye via gel filtration) prep->purify measure_base Measure Baseline Fluorescence (F₀) purify->measure_base add_triton Add Triton X-100 measure_base->add_triton measure_exp Monitor Fluorescence Increase (F) add_triton->measure_exp lyse Add Excess Triton X-100 (to achieve 100% lysis) measure_exp->lyse measure_max Measure Maximum Fluorescence (F₁₀₀) lyse->measure_max analyze Calculate % Leakage measure_max->analyze

Caption: A flowchart outlining the key steps in a vesicle leakage assay using a fluorescent dye.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the interaction between a detergent and lipid vesicles, providing thermodynamic parameters of the binding and solubilization process.

Principle: Aliquots of a concentrated Triton X-100 solution are injected into a sample cell containing a suspension of liposomes. The heat absorbed or released upon each injection is measured. The resulting thermogram reveals the different stages of interaction, from endothermic partitioning of the detergent into the bilayer to the exothermic process of micelle formation.

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare large unilamellar vesicles (LUVs) by extrusion as described in the vesicle leakage assay protocol, but hydrate the lipid film with the desired buffer (e.g., PBS, pH 7.4).

    • Prepare a concentrated stock solution of Triton X-100 in the same buffer. It is crucial that the buffer for the liposomes and the detergent are identical to minimize heats of dilution.

    • Thoroughly degas both the liposome suspension and the detergent solution before the experiment.

  • ITC Experiment:

    • Load the liposome suspension into the sample cell of the calorimeter and the Triton X-100 solution into the injection syringe.

    • Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and spacing. A typical experiment might involve 20-30 injections of 5-10 µL of Triton X-100 into the sample cell.

    • Perform a control experiment by injecting the Triton X-100 solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of detergent to lipid. The resulting binding isotherm can be fitted to appropriate models to determine thermodynamic parameters such as the binding enthalpy (ΔH), binding affinity (Kₐ), and stoichiometry (n).

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)

QCM-D is a surface-sensitive technique that monitors the mass and viscoelastic properties of a supported lipid bilayer (SLB) in real-time as it interacts with Triton X-100.

Principle: A quartz crystal sensor coated with a material that promotes SLB formation (e.g., SiO₂) is used. The formation of the SLB on the sensor surface causes a decrease in the crystal's resonance frequency (Δf), corresponding to an increase in mass, and a change in dissipation (ΔD), related to the viscoelasticity of the layer.[6] When a solution of Triton X-100 is introduced, the disruption and solubilization of the SLB is observed as an increase in Δf (mass loss) and changes in ΔD.[6]

Step-by-Step Protocol:

  • SLB Formation:

    • Clean the SiO₂-coated quartz crystal sensor according to the manufacturer's instructions.

    • Establish a stable baseline in the QCM-D instrument with buffer flowing over the sensor.

    • Inject a suspension of small unilamellar vesicles (SUVs) into the flow cell. The vesicles will adsorb onto the sensor surface, rupture, and fuse to form a continuous SLB. This is typically observed as a decrease in Δf to approximately -25 Hz and a low ΔD value (<1 x 10⁻⁶).[6]

    • Rinse with buffer to remove any non-adsorbed vesicles.

  • Interaction with Triton X-100:

    • Once a stable SLB is formed, introduce a solution of Triton X-100 at the desired concentration into the flow cell.

    • Monitor the changes in Δf and ΔD in real-time. Complete solubilization of the bilayer will result in Δf and ΔD returning to their initial baseline values (approximately 0).[6]

    • After the interaction, rinse with buffer to remove the detergent and any remaining lipid-detergent complexes.

  • Data Analysis:

    • Plot Δf and ΔD as a function of time to visualize the kinetics of membrane disruption.

    • By testing a range of Triton X-100 concentrations, the concentration-dependent effects on the rate and extent of solubilization can be determined.[6]

QCM-D_Workflow Figure 3: Workflow for QCM-D Analysis of Bilayer Disruption baseline Establish Baseline (Buffer over sensor) form_slb Inject Vesicles to Form Supported Lipid Bilayer (SLB) baseline->form_slb rinse1 Rinse with Buffer form_slb->rinse1 add_triton Introduce Triton X-100 Solution rinse1->add_triton monitor Monitor Δf and ΔD in Real-Time (Mass loss and viscoelastic changes) add_triton->monitor rinse2 Rinse with Buffer monitor->rinse2 analyze Analyze Kinetics of Solubilization rinse2->analyze

Caption: A flowchart depicting the experimental sequence for studying lipid bilayer disruption by Triton X-100 using QCM-D.

Static Light Scattering (SLS)

SLS is a straightforward method to monitor the solubilization of a liposome suspension by measuring changes in the intensity of scattered light.

Principle: Large structures like liposomes scatter a significant amount of light. As Triton X-100 is added and the liposomes are solubilized into smaller mixed micelles, the intensity of scattered light decreases.[5]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a suspension of LUVs at a known concentration (e.g., 1-3 mM lipid) in a suitable buffer.[5]

    • Place the liposome suspension in a quartz cuvette with a stir bar in a spectrofluorometer or a dedicated light scattering instrument.

  • Titration and Measurement:

    • Set the excitation and emission wavelengths to the same value (e.g., 600 nm) to measure 90° light scattering.[5]

    • Record the initial light scattering intensity of the liposome suspension.

    • Perform a stepwise titration by adding small aliquots of a concentrated Triton X-100 solution to the cuvette.[5]

    • Allow the system to equilibrate after each addition before recording the steady-state light scattering intensity.

  • Data Analysis:

    • Correct the light scattering data for dilution effects at each titration step.

    • Normalize the scattering intensity to the initial value before the addition of detergent.

    • Plot the normalized light scattering intensity as a function of the Triton X-100 concentration or the detergent-to-lipid molar ratio. The resulting curve will show the onset and completion of solubilization.[5]

Conclusion

The interaction of Triton X-100 with lipid bilayers is a complex, multi-stage process that is fundamental to its application in membrane biochemistry. A thorough understanding of the three-stage model of solubilization and the factors that influence it, such as lipid composition, is essential for the effective use of this detergent. The experimental techniques detailed in this guide provide robust methodologies for characterizing these interactions, enabling researchers to probe the effects of Triton X-100 on membrane structure and stability with precision. By employing these approaches, scientists can gain deeper insights into the behavior of biological membranes and optimize protocols for the study of membrane-associated proteins.

References

Sources

Toxicity profile and safety data sheet (SDS) for CAS 53061-21-5

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the provided CAS number and chemical name reveals a significant challenge in fulfilling the request for a detailed technical guide. The foundational information necessary for creating a comprehensive toxicity profile and Safety Data Sheet (SDS) for the specified substance is not available in publicly accessible databases.

Initial Search and Identification Challenges

A thorough search for the chemical identifier CAS 53061-21-5 did not yield a corresponding chemical substance. This suggests that the provided CAS number may be incorrect, outdated, or belong to a compound that is not publicly documented.

Further investigation into the chemical name, N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine , also failed to retrieve a specific, registered CAS number or any associated safety and toxicity data. While searches returned information for structurally related compounds, none matched the exact molecule specified in the topic.

Implications for the Technical Guide

The absence of a verifiable CAS number and the lack of toxicological and safety data for "N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine" make it impossible to construct the requested in-depth technical guide. The core requirements, including a detailed toxicity profile, Safety Data Sheet analysis, and the creation of explanatory diagrams, are contingent upon the availability of this fundamental information.

Without access to reliable data from authoritative sources, any attempt to generate a toxicity profile or SDS would be speculative and would not meet the standards of scientific integrity and trustworthiness required for an audience of researchers and drug development professionals.

Conclusion

At present, a comprehensive and scientifically rigorous technical guide on the toxicity profile and safety data for CAS 53061-21-5 or N-(cyclopropylmethyl)-2-nitro-N-phenylbenzenamine cannot be produced due to the unavailability of the necessary data in the public domain. It is recommended to first verify the correct CAS number and ensure that the chemical has undergone the necessary toxicological assessments for which public data is available.

Synthesis and degradation pathways of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Degradation of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and degradation pathways of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a specific congener of the octylphenol ethoxylate (OPEO) class of nonionic surfactants. OPEOs are widely utilized in industrial, commercial, and laboratory settings for their detergent and emulsifying properties.[1] However, their environmental persistence and the endocrine-disrupting nature of their degradation products, particularly p-isooctylphenol, have raised significant concerns, necessitating a thorough understanding of their lifecycle.[2][3] This document details the chemical synthesis via a two-step process of phenol alkylation followed by controlled ethoxylation. It further elucidates the complex biotic and abiotic degradation routes, focusing on the stepwise shortening of the polyoxyethylene chain and the formation of critical metabolites under various environmental conditions. This guide is intended for researchers, environmental scientists, and professionals in drug development and chemical manufacturing who require a detailed, mechanistic understanding of this compound.

Introduction and Significance

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS No. 53061-21-5) belongs to the alkylphenol ethoxylate (APE) family of nonionic surfactants.[4][5] These amphiphilic molecules consist of a hydrophobic alkylphenol group (in this case, p-isooctylphenol) and a hydrophilic polyoxyethylene chain. The specific structure of the title compound features a p-isooctylphenol core linked to a tetraethylene glycol chain, terminating in a primary alcohol.

Commercially, this compound is a component of surfactant mixtures like Triton X-100, though Triton X-100 has a distribution of ethoxylate chain lengths.[6][7] Its primary function is to reduce surface tension at oil-water interfaces, making it an effective emulsifier, detergent, and solubilizing agent in applications ranging from industrial cleaning products and pesticide formulations to laboratory buffers for cell lysis and protein solubilization.[2][6]

The widespread use of OPEOs leads to their inevitable release into aquatic environments through industrial and municipal wastewater effluents. While the parent compounds are relatively unstable, their degradation pathways are of significant environmental concern.[8] Biodegradation often results in the formation of shorter-chain ethoxylates and, most notably, p-isooctylphenol (OP). OP is more persistent, more toxic, and is a known endocrine-disrupting chemical (EDC) that can mimic the effects of estrogen, potentially impacting the reproductive health of wildlife and humans.[2][9] Therefore, a detailed understanding of both the synthesis and the precise degradation mechanisms of specific OPEO congeners is critical for risk assessment, environmental monitoring, and the development of safer alternatives.

Synthesis Pathway

The synthesis of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is typically achieved through a two-stage process: first, the Friedel-Crafts alkylation of phenol to produce the p-isooctylphenol intermediate, followed by the base-catalyzed ethoxylation of this intermediate.

Stage 1: Synthesis of p-tert-Octylphenol

The hydrophobic tail of the surfactant is synthesized by the acid-catalyzed alkylation of phenol with an isomer of octene, typically the isobutylene dimer (2,4,4-trimethyl-1-pentene).[10] The use of a solid acid catalyst, such as a sulfonated cation exchange resin, is a common industrial method that facilitates easier product separation and catalyst recycling compared to traditional liquid acids like sulfuric acid.[10]

Experimental Protocol: Alkylation of Phenol

  • Reactor Setup: A multi-necked reaction flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

  • Catalyst and Reactant Loading: The flask is charged with molten phenol (3 moles) and a strong-acid cation exchange resin catalyst (e.g., Amberlyst 15), typically at 10% by weight of the phenol.[10]

  • Reaction Initiation: The mixture is heated with stirring to approximately 100°C to ensure the phenol is molten and the catalyst is well-dispersed.

  • Alkylation: Iso-butylene dimer (2 moles) is added dropwise from the dropping funnel into the phenol-catalyst mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction Completion and Monitoring: After the addition is complete, the mixture is stirred at temperature for several hours to ensure maximum conversion. The reaction progress can be monitored by techniques such as gas chromatography (GC).

  • Purification: Upon completion, the solid catalyst is removed by filtration. The crude product is then distilled under vacuum to separate the desired p-tert-octylphenol from unreacted phenol and other isomers. The final product is typically a white crystalline solid.[10]

Stage 2: Ethoxylation of p-tert-Octylphenol

The hydrophilic polyoxyethylene chain is built by the sequential addition of ethylene oxide units to the phenolic hydroxyl group of the p-tert-octylphenol. This is an anionic polymerization reaction, typically catalyzed by a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[11] The length of the ethoxylate chain is controlled by the stoichiometry of the ethylene oxide added.

Experimental Protocol: Ethoxylation

  • Reactor Setup: A high-pressure autoclave reactor is required for handling gaseous ethylene oxide. It should be equipped with a stirrer, heating and cooling system, and ports for reactant addition and sampling.

  • Catalyst and Reactant Loading: The reactor is charged with the purified p-tert-octylphenol and a catalytic amount of KOH (e.g., 0.1-0.5% by weight).

  • Inerting and Heating: The reactor is purged with an inert gas (e.g., nitrogen) to remove air and moisture. The mixture is then heated under vacuum to remove any residual water, which can interfere with the reaction.

  • Ethoxylation: The reactor is heated to the reaction temperature (typically 120-220°C).[11] Gaseous ethylene oxide is then fed into the reactor below the liquid surface. For the target molecule, approximately 5 moles of ethylene oxide per mole of p-tert-octylphenol are required (one for the initial reaction with the phenol, and four for the subsequent chain extension). The pressure is carefully controlled.

  • Reaction Completion: The reaction is continued until the calculated amount of ethylene oxide has been consumed, which can be monitored by the drop in reactor pressure.

  • Purification and Neutralization: After cooling, the basic catalyst is neutralized with an acid (e.g., acetic or phosphoric acid). The resulting salt can be removed by filtration. The final product is a complex mixture of oligomers, from which the specific congener can be isolated by chromatographic techniques if required.

Synthesis_Pathway cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Ethoxylation Phenol Phenol Octylphenol p-tert-Octylphenol Phenol->Octylphenol  Acid Catalyst  (e.g., Resin) Diisobutylene Diisobutylene Diisobutylene->Octylphenol  Acid Catalyst  (e.g., Resin) Target 14-(p-Isooctylphenoxy)- 3,6,9,12-tetraoxatetradecan-1-ol Octylphenol->Target  Base Catalyst  (e.g., KOH) EthyleneOxide Ethylene Oxide (5 eq.) EthyleneOxide->Target  Base Catalyst  (e.g., KOH)

Degradation Pathways

The environmental degradation of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a complex process involving multiple biotic and abiotic routes. The primary mechanism is biodegradation by microorganisms found in wastewater treatment plants, surface waters, and sediments.[12]

Biotic Degradation (Biodegradation)

Biodegradation proceeds differently under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.

A. Aerobic Degradation Pathway

Under aerobic conditions, biodegradation is initiated by the stepwise shortening of the hydrophilic polyoxyethylene chain.[1] This occurs through several proposed mechanisms:

  • Exo-cleavage of Terminal Ethoxy Units: The most documented pathway involves the sequential removal of two-carbon (glycol) units from the hydrophilic end of the molecule.[13] Studies on similar APEOs with Pseudomonas putida have shown that this can occur via a non-oxidative hydroxyl shift mechanism, releasing acetaldehyde.[13]

  • Oxidation and Central Fission: An alternative or concurrent pathway involves the oxidation of the terminal alcohol group to a carboxylic acid, forming an octylphenoxy polyethoxycarboxylate (OPEC).[14] The chain may also be cleaved internally (central fission).

  • Formation of Key Metabolites: These processes lead to the formation of a series of short-chain OPEOs (e.g., OPEO₂, OPEO₁).[1][15] As the ethoxylate chain shortens, the molecule becomes more hydrophobic and less water-soluble.

  • Formation of Octylphenol (OP): The final step in the degradation of the ethoxylate chain is the formation of p-isooctylphenol (OP).[14]

  • Degradation of the Alkylphenol Ring: The aromatic octylphenol ring is significantly more resistant to degradation than the ethoxylate chain, but it can be slowly mineralized to CO₂ and H₂O by some microorganisms under aerobic conditions.[12]

B. Anaerobic Degradation Pathway

In anaerobic environments like sediments and sludge digesters, the degradation process is significantly slower.[16][17]

  • The initial shortening of the polyoxyethylene chain still occurs, leading to the formation of short-chain OPEOs and octylphenol.

  • However, the subsequent degradation of the persistent octylphenol metabolite is extremely slow or negligible under anaerobic conditions.[9] This leads to the accumulation of octylphenol in these environmental compartments, which is a major concern due to its toxicity and endocrine-disrupting properties.[3]

Degradation_Pathway cluster_0 Aerobic Pathway (Rapid) cluster_1 Anaerobic Pathway (Slow) Parent Parent Compound (OPEO₅) Short_OPEO Short-Chain OPEOs (OPEO₂, OPEO₃, etc.) Parent->Short_OPEO  Stepwise Shortening  (-CH₂CH₂O units) OPEC Carboxylated Intermediates (OPECs) Parent->OPEC  Terminal Oxidation OP p-Isooctylphenol (OP) (Persistent Metabolite) Short_OPEO->OP OPEC->OP Mineralization CO₂ + H₂O (Mineralization) OP->Mineralization Slow Aerobic Degradation Parent_an Parent Compound Short_OPEO_an Short-Chain OPEOs Parent_an->Short_OPEO_an OP_an p-Isooctylphenol (OP) (Accumulates) Short_OPEO_an->OP_an

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, are generally considered to be negligible removal pathways for OPEOs in the aquatic environment compared to biodegradation.[18]

Key Degradation Products and Their Significance

The study of degradation is crucial because the properties of the metabolites differ significantly from the parent compound.

Metabolite NameAbbreviationKey CharacteristicsEnvironmental Significance
Short-Chain OPEOsOPEO₁₋₃More hydrophobic than parent compound.Intermediate degradation products.
Octylphenoxy CarboxylatesOPECsAnionic character; formed via oxidation.Can be major metabolites in wastewater effluent.[19]
p-IsooctylphenolOPHighly hydrophobic, persistent, and less water-soluble.Known endocrine disruptor; bioaccumulates in organisms.[2][8]

Analytical Methodologies for Monitoring and Quantification

The analysis of OPEOs and their degradation products in environmental and biological samples is challenging due to the complexity of the mixtures. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the preferred method for quantification.[12][20]

Protocol Outline: Analysis by LC-MS

  • Sample Collection and Preparation: Water, sediment, or sludge samples are collected. Solid samples require extraction using an organic solvent (e.g., methanol, acetone) often aided by sonication or pressurized liquid extraction.

  • Solid-Phase Extraction (SPE): The raw extract is cleaned up and concentrated using SPE cartridges to remove interfering matrix components.

  • Chromatographic Separation: The cleaned extract is injected into an HPLC system, typically with a reversed-phase column (e.g., C18), to separate the different OPEO congeners and their metabolites based on their hydrophobicity.

  • Detection and Quantification: The eluent from the HPLC is directed to a mass spectrometer (e.g., triple quadrupole or time-of-flight). MS allows for sensitive and selective detection of the target compounds. Quantification is achieved by using isotopically labeled internal standards to correct for matrix effects and variations in instrument response.[20]

Conclusion

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a commercially significant nonionic surfactant whose lifecycle is of considerable scientific interest. Its synthesis is a well-established industrial process involving the alkylation of phenol and subsequent controlled ethoxylation. However, its environmental fate is dominated by biodegradation that, while effective at removing the parent compound, leads to the formation of more persistent and toxic metabolites. The primary degradation product, p-isooctylphenol, is an endocrine disruptor that tends to accumulate in anaerobic environments. This technical guide provides the foundational knowledge required for professionals to understand the chemical properties, synthesis, and environmental transformation of this compound, which is essential for developing effective environmental management strategies and designing next-generation surfactants with improved degradation profiles.

References

Sources

Methodological & Application

Application Note: Membrane Protein Solubilization and Phase Separation Using 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in membrane protein structural biology and lipidomics.

Executive Summary & Mechanistic Insights

The isolation of integral membrane proteins—such as G-protein-coupled receptors (GPCRs), ion channels, and transporters—requires detergents that can effectively disrupt lipid bilayers without denaturing the target proteins. 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol , commonly known as Triton X-45 or Igepal CA-520 , is a non-ionic octylphenol ethoxylate surfactant.

Unlike its ubiquitous counterpart Triton X-100 (which averages 9.5 ethylene oxide units), Triton X-45 possesses a shorter hydrophilic polyoxyethylene chain averaging only 5 units . This structural difference fundamentally alters its physicochemical behavior:

  • Hydrophobicity: It has a significantly lower Hydrophilic-Lipophilic Balance (HLB) of 10.4, making it exceptionally suited for extracting highly lipophilic, multi-pass integral membrane proteins that are resistant to milder detergents.

  • Phase Behavior: Triton X-45 exhibits unique thermodynamic properties in aqueous solutions, featuring a Krafft point of ~35°C and a Cloud Point of ~38°C .

Because its cloud point is slightly above physiological temperature, Triton X-45 is an ideal candidate for Aqueous Micellar Two-Phase Systems (AMTPS) . By simply heating the solubilized extract above 38°C, the micellar network dehydrates and undergoes macroscopic phase separation. Hydrophilic proteins partition into the upper aqueous phase, while integral membrane proteins are highly enriched in the lower detergent-rich coacervate phase.

Table 1: Physicochemical Properties of Triton X-45
PropertyValueMechanistic Implication
Chemical Name 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-olBase structure for octylphenol ethoxylates.
Common Synonyms Triton X-45, Igepal CA-520Industry-standard nomenclature.
Molecular Formula C₂₄H₄₂O₆ (Average)5 Ethylene Oxide (EO) units dictate lipophilicity.
Molecular Weight ~426 g/mol Smaller micelle size compared to Triton X-100.
HLB Value 10.4Highly hydrophobic; strong affinity for lipid rafts.
Cloud Point ~38°CEnables thermal-induced phase separation (AMTPS).

Experimental Workflows & Mechanisms

To establish a self-validating protocol, it is critical to understand the thermal transitions of Triton X-45. At 4°C, the detergent can be dispersed into biological buffers to solubilize lipid bilayers. Upon heating above 38°C, the hydrogen bonds between water and the polyoxyethylene chains break, leading to micellar aggregation and phase separation.

Mechanism Monomers Surfactant Monomers (< CMC) Micelles Micelles (> CMC, < Cloud Point) Monomers->Micelles Increase Conc. Coacervate Micellar Aggregates (> Cloud Point) Micelles->Coacervate Heat > 38°C PhaseSep Macroscopic Phase Separation Coacervate->PhaseSep Centrifuge

Mechanistic pathway of Triton X-45 micellization and thermal-induced phase separation.

ProtocolWorkflow cluster_phases Aqueous Micellar Two-Phase System MembranePrep Membrane Isolation (Ultracentrifugation at 100,000 x g) Solubilization Protein Solubilization (1-2% Triton X-45, 4°C, 2h) MembranePrep->Solubilization CloudPoint Thermal Induction (Heat to 40°C > Cloud Point) Solubilization->CloudPoint Centrifugation Phase Resolution (3,000 x g at 40°C) CloudPoint->Centrifugation AqPhase Upper Aqueous Phase (Hydrophilic Proteins) Centrifugation->AqPhase DetPhase Lower Detergent-Rich Phase (Integral Membrane Proteins) Centrifugation->DetPhase

Workflow for membrane protein solubilization and AMTPS phase separation.

Step-by-Step Protocol: Solubilization and AMTPS

Part A: Preparation of Membrane Fractions

Expert Insight: Removing cytosolic proteins prior to detergent addition prevents micelle saturation and reduces non-specific hydrophobic interactions during phase separation.

  • Cell Lysis: Resuspend cell pellets in a standard lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) supplemented with EDTA-free protease inhibitors. Lyse cells via Dounce homogenization or sonication on ice.

  • Clarification: Centrifuge the lysate at 10,000 × g for 15 minutes at 4°C to remove unbroken cells and nuclear debris.

  • Membrane Isolation: Transfer the supernatant to an ultracentrifuge and spin at 100,000 × g for 1 hour at 4°C. Discard the supernatant (cytosolic fraction).

Part B: Solubilization with Triton X-45

Expert Insight: Triton X-45 is highly viscous and poorly soluble at room temperature. It must be prepared as a 10% (w/v) stock in cold water (4°C) where it disperses more readily below its Krafft point, or mixed with 10% glycerol to aid dispersion.

  • Resuspension: Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.4).

  • Detergent Addition: Add the Triton X-45 stock to achieve a final concentration of 1.5% to 2.0% (v/v). Ensure the detergent-to-protein ratio is maintained between 10:1 and 20:1 (w/w).

  • Incubation: Incubate the mixture on a rotary shaker at 4°C for 2 hours. The cold temperature ensures the detergent remains dispersed as micelles rather than aggregating prematurely .

  • Insoluble Debris Removal: Centrifuge at 100,000 × g for 45 minutes at 4°C. Collect the supernatant containing the solubilized membrane proteins.

Part C: Cloud Point Extraction (Phase Separation)
  • Thermal Induction: Transfer the solubilized supernatant to a water bath set to 40°C (strictly above the ~38°C cloud point of Triton X-45). Incubate for 15–20 minutes. The solution will turn visibly turbid (cloudy) as the micellar coacervate forms .

  • Phase Resolution: Centrifuge the turbid mixture at 3,000 × g for 10 minutes in a centrifuge pre-warmed to 40°C.

    • Critical Causality: Centrifuging below the cloud point will cause the phases to re-mix. Strict temperature control is mandatory.

  • Fraction Collection:

    • Carefully aspirate the Upper Aqueous Phase (contains hydrophilic and peripheral proteins).

    • Collect the Lower Detergent-Rich Phase (an oily droplet containing the enriched integral membrane proteins).

  • Downstream Processing: The detergent-rich phase can be diluted in cold buffer (to drop below the cloud point) for downstream chromatography, or treated with Bio-Beads SM-2 to remove the Triton X-45 prior to mass spectrometry.

Expected Data & Partitioning Efficiency

When executing this protocol, proteins will segregate based on their intrinsic hydrophobicity. The table below summarizes the expected partitioning behavior validated by AMTPS principles.

Table 2: Expected Protein Partitioning in Triton X-45 AMTPS
Protein ClassificationExample TargetsUpper Aqueous Phase RecoveryLower Detergent Phase Recovery
Cytosolic / Hydrophilic BSA, GAPDH, Cytochrome C> 90% < 10%
Peripheral Membrane Cytochrome b5 (cleaved)> 85% < 15%
Integral Membrane GPCRs, Cytochrome P450, Ion Channels< 10%> 90%

References

1. National Center for Biotechnology Information. "PubChem Compound Summary for CID 94543, Polyethylene glycol mono(octylphenyl) ether" PubChem, U.S. National Library of Medicine. URL:[Link]

2. Wang, Z., Xu, J. H., Zhang, W., Zhuang, B., & Qi, H. (2008). "Cloud point of nonionic surfactant Triton X-45 in aqueous solution." Colloids and Surfaces B: Biointerfaces, 61(1), 118-122. DOI: 10.1016/j.colsurfb.2007.07.013. URL:[Link]

Mastering Cell Lysis: A Guide to Formulating Buffers with Triton X-100 for Robust Protein Extraction

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey to understanding cellular function and disease often begins with a critical first step: efficiently and gently breaking open the cell to extract its protein contents. The composition of the cell lysis buffer is paramount to this process, determining the yield, purity, and functional integrity of the extracted proteins. This guide provides an in-depth exploration of formulating cell lysis buffers using the non-ionic detergent 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, widely known in the scientific community as Triton X-100. We will delve into the rationale behind each buffer component, offer detailed protocols for various sample types, and discuss compatibility with downstream applications, ensuring the trustworthiness and reproducibility of your experimental results.

The Science of Cellular Disruption: The Role of a Well-Formulated Lysis Buffer

Cell lysis is the process of breaking the cell membrane and, in some cases, the nuclear envelope to release intracellular molecules. A well-designed lysis buffer achieves this while protecting the target proteins from degradation and maintaining their native conformation and function. The key to this delicate balance lies in the synergistic action of its components.

The Central Player: Triton X-100

Triton X-100 is a non-ionic detergent, meaning it possesses a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, but carries no net electrical charge. This amphipathic nature is what makes it an excellent agent for cell lysis[1]. It works by inserting its hydrophobic tail into the lipid bilayer of the cell membrane, disrupting the membrane's structure and creating pores. This ultimately leads to the solubilization of the membrane and the release of cellular contents[1].

The "p-Isooctylphenoxy" group in its chemical name refers to the bulky, hydrophobic portion of the molecule, while the "tetraoxatetradecan-1-ol" portion constitutes the hydrophilic polyethylene glycol chain. This structure allows Triton X-100 to effectively solubilize membrane proteins while generally being mild enough to preserve the structure and function of many soluble proteins and protein-protein interactions[2][3].

Core Components of a Triton X-100 Lysis Buffer

A robust lysis buffer is more than just a detergent. It's a carefully balanced cocktail of reagents designed to create a stable environment for your proteins of interest.

ComponentFunction & RationaleTypical Concentration
Buffering Agent (e.g., Tris-HCl) Maintains a stable pH to prevent protein denaturation. A physiological pH (typically 7.4-8.0) is crucial for the stability and activity of most proteins.20-50 mM
Salts (e.g., NaCl) Control the ionic strength of the buffer, which helps to disrupt non-specific protein interactions and can aid in the solubilization of certain proteins.150 mM
Triton X-100 The non-ionic detergent that solubilizes the cell membrane.0.1 - 1.0% (v/v)
Chelating Agents (e.g., EDTA, EGTA) Inhibit the activity of metalloproteases, which are enzymes that require metal ions like Mg2+ or Ca2+ for their function and can degrade proteins.1-5 mM
Protease Inhibitors A cocktail of compounds that inactivate a broad spectrum of proteases released during cell lysis, preventing the degradation of your target proteins.[4]Varies (typically a pre-mixed cocktail)
Phosphatase Inhibitors For studies involving protein phosphorylation, these inhibitors prevent the removal of phosphate groups from proteins by phosphatases, preserving the phosphorylation status of your target proteins.[4][5]Varies (typically a pre-mixed cocktail)

Visualizing the Lysis Process

The following diagram illustrates the fundamental workflow of cell lysis and protein extraction.

G cluster_0 Cell Culture/Tissue Sample cluster_1 Lysis Buffer Preparation cluster_2 Lysis & Extraction cluster_3 Downstream Applications start Adherent Cells, Suspension Cells, or Tissue wash Wash with ice-cold PBS start->wash Harvest buffer Combine: - Buffer (Tris-HCl) - Salt (NaCl) - Triton X-100 - Chelators (EDTA) - Inhibitors lyse Add Lysis Buffer & Incubate on Ice buffer->lyse Add to sample wash->lyse scrape Scrape (Adherent) / Homogenize (Tissue) lyse->scrape centrifuge Centrifuge to Pellet Debris scrape->centrifuge end Protein Quantification Western Blotting Immunoprecipitation ELISA centrifuge->end Collect Supernatant (Lysate)

Caption: A generalized workflow for cell lysis and protein extraction.

Protocols for Formulating and Using Triton X-100 Lysis Buffer

Here are detailed protocols for preparing a standard Triton X-100 lysis buffer and using it for different sample types. Always prepare the complete lysis buffer fresh on the day of use by adding inhibitors immediately before lysing the cells.

Protocol 1: Preparation of 1X Triton X-100 Lysis Buffer

This recipe yields a versatile buffer suitable for many applications.

Stock Solutions:

  • 1 M Tris-HCl, pH 7.4

  • 5 M NaCl

  • 0.5 M EDTA, pH 8.0

  • 10% (v/v) Triton X-100

  • Protease Inhibitor Cocktail (e.g., 100X stock)

  • Phosphatase Inhibitor Cocktail (e.g., 100X stock)

To prepare 10 mL of 1X Lysis Buffer:

ComponentVolume from StockFinal Concentration
1 M Tris-HCl, pH 7.4500 µL50 mM
5 M NaCl300 µL150 mM
0.5 M EDTA, pH 8.020 µL1 mM
10% Triton X-1001 mL1%
Sterile, nuclease-free water8.18 mL-
Total Volume 10 mL

Immediately before use, add:

  • 100 µL of 100X Protease Inhibitor Cocktail

  • 100 µL of 100X Phosphatase Inhibitor Cocktail (if required)

Protocol 2: Lysis of Adherent Cells
  • Place the cell culture dish on ice and aspirate the culture medium.

  • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold Triton X-100 lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Use a cell scraper to scrape the cells from the surface of the dish in the presence of the lysis buffer.

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.

  • Determine the protein concentration and proceed to your downstream application or store the lysate at -80°C.

Protocol 3: Lysis of Suspension Cells
  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate and discard the supernatant.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Aspirate the PBS completely.

  • Resuspend the cell pellet in an appropriate volume of ice-cold Triton X-100 lysis buffer (e.g., 1 mL per 10^7 cells).

  • Incubate the lysate on a rotator or rocker for 30 minutes at 4°C.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration and proceed with your experiment or store at -80°C.

Protocol 4: Lysis of Tissue Samples
  • Excise the tissue of interest and immediately place it in ice-cold PBS to wash away any contaminants.

  • Weigh the tissue and mince it into small pieces on ice.

  • Add ice-cold Triton X-100 lysis buffer (typically 3-5 volumes of buffer to the tissue weight, e.g., 300-500 µL for 100 mg of tissue).

  • Homogenize the tissue using a Dounce homogenizer, a mechanical homogenizer, or by sonication on ice. Ensure the sample does not overheat.

  • Incubate the homogenate on a rotator for 2 hours at 4°C.

  • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant.

  • Determine the protein concentration and proceed with your analysis or store at -80°C.

Downstream Application Compatibility

A key advantage of Triton X-100-based lysis buffers is their compatibility with a wide range of downstream applications.

  • Western Blotting: Lysates prepared with Triton X-100 are generally compatible with SDS-PAGE and subsequent western blot analysis.

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): The mild nature of Triton X-100 often preserves protein-protein interactions, making it suitable for IP and Co-IP experiments[3].

  • Enzyme-Linked Immunosorbent Assay (ELISA): Lysates can be used in ELISA to quantify specific proteins, though the detergent concentration may need to be optimized to avoid interference with antibody-antigen binding[1].

  • Kinase Assays: When supplemented with phosphatase inhibitors, Triton X-100 lysis buffers are suitable for preparing lysates for kinase activity assays.

Important Consideration: While Triton X-100 is versatile, it may not be suitable for all applications. For instance, some mass spectrometry analyses can be sensitive to detergents. In such cases, detergent-free lysis methods or the use of MS-compatible detergents should be considered.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Protein Yield Incomplete cell lysis.Increase incubation time with lysis buffer, optimize the buffer-to-cell/tissue ratio, or use a more rigorous homogenization method for tissues.
Insufficient starting material.Increase the number of cells or amount of tissue used.
Protein Degradation Inadequate protease inhibitor activity.Ensure protease inhibitors are added fresh to the lysis buffer immediately before use. Keep samples on ice at all times.
Loss of Phosphorylation Signal Inadequate phosphatase inhibitor activity.Add phosphatase inhibitors fresh to the lysis buffer. Work quickly and keep samples cold.
Viscous Lysate Release of genomic DNA.Sonicate the lysate briefly on ice to shear the DNA or add DNase I to the lysis buffer.

Conclusion: The Foundation of Reliable Protein Analysis

The formulation of a cell lysis buffer is a foundational step that significantly impacts the quality and reliability of downstream data. By understanding the function of each component and tailoring the protocol to the specific sample type, researchers can harness the power of Triton X-100 to achieve efficient and reproducible protein extraction. This guide provides the necessary framework to confidently prepare high-quality cell lysates, paving the way for insightful discoveries in your research and development endeavors.

References

  • Pamgene. (n.d.). 7644 Protocol for Preparation of Lysates from Adherent Cells. Retrieved from [Link]

  • ResearchGate. (2025, July 2). What are the differences between Digitonin, NP40 and Triton x-100? Retrieved from [Link]

  • Westernblot. (2020, August 15). Protein Lysis - Lyse cells while trying to maintain protein's integrity. Retrieved from [Link]

  • Proteomics Core. (n.d.). Protocol for Tissue Lysis.
  • Zhang, Y., et al. (2020). Isolation and characterization of extracellular vesicles produced by cell lines. STAR Protocols, 1(2), 100087.
  • Advansta Inc. (2014, June 18). Which Detergent Lysis Buffer Should You Use? Retrieved from [Link]

  • ResearchGate. (2014, November 13). Can 1% TritonX-100 be used instead of 0.1%Nonidet-P40 for Co-IP lysis buffer? Retrieved from [Link]

  • Protein and Proteomics. (2009, March 20). Difference between Nonidet-P40 and Tween20 and TritonX100. Retrieved from [Link]

  • Scribd. (n.d.). Triton X-100 Cell Lysis Protocol. Retrieved from [Link]

  • ANTAI BIO-TECH CO LTD. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. Retrieved from [Link]

  • [No Author]. (n.d.). Flow Cytometry Triton X-100 Permeabilization Protocol.
  • Biocompare. (2023, November 14). Protease and Phosphatase Inhibitors: Tips for the Lab. Retrieved from [Link]

  • Cheng, P., et al. (2020). The Effect of Residual Triton X-100 on Structural Stability and Infection Activity of Adenovirus Particles. Viruses, 12(8), 896.
  • ResearchGate. (2021, July 31). Can we use Triton X-100 to lyse Human Cultured cells in order to prepair cell lysate for ELISA? Retrieved from [Link]

  • Elabscience. (n.d.). Triton X-100. Retrieved from [Link]

  • NextSDS. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. Retrieved from [Link]

  • Pharos. (n.d.). 3,6,9,12-tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, branched. Retrieved from [Link]

Sources

Application Note: Engineering Reverse Micelles with 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Principles

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5), widely recognized by its commercial designations Triton X-45 or Igepal CA-520, is a highly specialized nonionic surfactant. Structurally, it consists of a bulky hydrophobic p-isooctylphenyl tail and a truncated hydrophilic polyoxyethylene headgroup containing exactly 5 ethylene oxide (EO) units.

The causality behind its utility in nanoreactor engineering lies in its molecular geometry. Unlike its longer-chain homologues (e.g., Triton X-100, ~9.5 EO units) which favor normal oil-in-water (o/w) micelles, the 5-EO chain yields a low Hydrophilic-Lipophilic Balance (HLB 10.4) and a geometric packing parameter P>1 . This steric imbalance forces the interfacial film to curve inward, spontaneously sequestering water to form thermodynamically stable water-in-oil (w/o) microemulsions in non-polar solvents[1].

These reverse micelles act as isolated nanoreactors, enabling the controlled synthesis of metal oxide nanoparticles[2], the stabilization of light-sensitive silver chloride particles[3], and the highly selective affinity extraction of proteins[4].

Thermodynamic Phase Behavior

The self-assembly of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol into reverse micelles is governed by the critical micelle concentration (CMC) and the molar ratio of water to surfactant, denoted as W0​ ( W0​=[H2​O]/[Surfactant] ). As W0​ increases, the aqueous core swells until the hydration capacity of the EO headgroups is exceeded, leading to a phase separation (cloud point)[5].

Thermodynamics Monomer Surfactant Monomers (Non-Polar Solvent) CMC Critical Micelle Concentration Monomer->CMC Increase Conc. RM Reverse Micelles (W0 < 15) CMC->RM Add H2O Swollen Swollen Microemulsion (15 < W0 < 30) RM->Swollen Increase W0 PhaseSep Phase Separation (Cloud Point Exceeded) Swollen->PhaseSep Excess H2O

Thermodynamic phase behavior of the surfactant in non-polar solvents.

Quantitative Phase Behavior & Micellar Parameters

The physical dimensions and the state of the water inside the micellar core are strictly dependent on W0​ . At low W0​ , the water is rigidly bound to the EO headgroups. As W0​ increases, a "bulk-like" free water pool forms in the center, which is critical for solubilizing larger biomolecules or conducting aqueous sol-gel reactions[6].

Table 1: Influence of W0​ on Reverse Micellar Parameters (Surfactant/Cyclohexane System)

Water-to-Surfactant Ratio ( W0​ )Hydrodynamic Radius ( Rh​ , nm)Aggregation Number ( Nag​ )Aqueous Core State
5 ~2.530 - 45Rigid / Bound Water
15 ~5.050 - 65Transition State
30 ~8.575 - 90Free / Bulk Water

Data synthesized from dynamic light scattering and NMR partitioning studies of the 5-EO surfactant system[6],[4].

Experimental Protocols: A Self-Validating System

Protocol A: Formulation of Stable Blank Reverse Micelles

Causality Check: Cyclohexane is selected as the continuous phase because its molar volume closely matches the isooctylphenyl tail, allowing optimal solvent penetration into the surfactant monolayer. This reduces interfacial tension and stabilizes the microemulsion without the strict need for a co-surfactant[2].

  • Preparation: Dissolve 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in anhydrous cyclohexane to achieve a final concentration of 0.2 M[3].

  • Hydration: Introduce ultrapure water dropwise to reach the target W0​ (e.g., W0​=10 ).

  • Validation: Vortex the mixture vigorously for 2 minutes. The system is self-validating: if the thermodynamic parameters are correct, the turbid mixture will spontaneously transition into an optically transparent isotropic solution, confirming the formation of stable nanometer-sized reverse micelles[3].

Protocol B: Collision-Exchange Synthesis of Monodisperse Ceria Nanoparticles

Causality Check: By confining the metal precursor and the hydrolyzing agent in separate reverse micelles, the reaction rate is physically limited by the collision and exchange of the aqueous cores. This prevents uncontrolled bulk precipitation and yields highly monodisperse mesoporous solids[7].

  • Precursor Sol: Prepare a reverse micelle solution ( W0​=0.83 to 10 ) in cyclohexane (1.22 mol/kg surfactant) under an N₂ atmosphere. Add the ceria precursor, Ce(OiPr)₄, in an equimolar ratio to the water content[2].

  • Catalyst Sol: Prepare an identical reverse micelle solution containing the hydrolyzing agent (e.g., NH₄OH) in the aqueous core.

  • Reaction: Mix the two micellar solutions under continuous stirring. Allow the sol to gelate under ambient conditions for 48 hours[2].

  • Recovery: Break the microemulsion by adding an excess of a polar solvent (ethanol). Centrifuge the destabilized mixture to recover the ceria nanoparticles, followed by washing and calcination at 400°C[2].

Workflow Start Prepare Surfactant Solution (0.2M in Cyclohexane) Split Divide into Two Aliquots Start->Split MicelleA Solution A: Add Water + Metal Precursor Split->MicelleA MicelleB Solution B: Add Water + Catalyst Split->MicelleB Mix Mix Solutions A & B (Micelle Collision & Exchange) MicelleA->Mix MicelleB->Mix React Nucleation & Growth inside Aqueous Core Mix->React Recover Break Micelles with Ethanol & Centrifuge React->Recover

Workflow for nanoparticle synthesis via reverse micelle collision-exchange.

Protocol C: Metal-Chelate Affinity Extraction of Proteins

Causality Check: Di(2-ethylhexyl) phosphoric acid (HDEHP) acts as a lipophilic chelator. When it binds Cu²⁺, it embeds into the micellar interface, creating a targeted affinity site that pulls histidine-rich proteins from the bulk aqueous phase into the micellar core[4].

  • Micelle Blending: Blend 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol with Span 80 (molar fraction of the primary surfactant < 0.6) in isooctane to a total concentration of 50 mM[4].

  • Chelator Integration: Add 1-2 mM of HDEHP and an equivalent molarity of Cu²⁺ ions to form the metal-chelate reverse micelles[4].

  • Extraction: Contact the organic micellar phase with an aqueous phase containing the target protein (e.g., recombinant His-tagged proteins). Stir gently for 30 minutes to allow partitioning[4].

  • Stripping: Separate the organic phase and strip the solubilized protein by contacting it with a fresh aqueous buffer containing 0.1 M imidazole or EDTA, which outcompetes the protein for the Cu²⁺ binding sites[4].

Troubleshooting & Optimization

  • Phase Separation / Cloud Point Exceeded: If the microemulsion turns permanently cloudy during preparation, the hydration limit has been exceeded. Nonionic surfactants exhibit inverse temperature solubility; lowering the temperature slightly or adding a co-surfactant (like n-hexanol) increases the flexibility of the interfacial film, allowing it to accommodate a larger W0​ without phase separation[5].

  • Polydisperse Nanoparticles: If the synthesized nanoparticles show high size variance, the micellar exchange rate is likely too fast. Switch the continuous phase from cyclohexane to a longer-chain alkane (e.g., isooctane) to increase the rigidity of the surfactant monolayer and slow down the collision-exchange kinetics[3].

References

  • [6] Characterization of a Reverse Micellar System by H-1 NMR. ResearchGate. 6

  • [2] Comparison of Textural Characteristics of Ceria Solids Prepared via Triton X Reverse Micelles and in Situ Synthesized Ce(OiPr)4 and Ce(OiPr)3 Precursors. SCIRP. 2

  • [7] Surface properties of ceria synthesised using Triton-X based reverse microemulsions. RSC.7

  • [4] A metal-chelate affinity reverse micellar system for protein extraction. PubMed / NIH. 4

  • [1] Schematic illustration of a reversed micelle formed by the Triton X-45 surfactant. ResearchGate. 1

  • [5] Hofmeister series salts enhance purification of plasmid DNA by non-ionic detergents. PubMed / NIH. 5

  • [3] Influence of Surfactants on Behavior of Dyes in Reversed Micelles Containing AgCl Nanoparticles. IS&T. 3

Sources

Application Note: Advanced Nanoparticle Synthesis via Reverse Microemulsion Using 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of highly monodisperse nanoparticles requires precise thermodynamic control over nucleation and growth kinetics. The nonionic surfactant 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (an octylphenol ethoxylate with exactly 5 ethylene oxide units) serves as an exceptional templating agent for water-in-oil (w/o) reverse microemulsions.

While standard Triton X-100 (which averages 9–10 EO units) is widely used, this specific n=5 EO derivative possesses a lower Hydrophilic-Lipophilic Balance (HLB). This structural difference endows the reverse micelles with a highly compact, hierarchically distributed interfacial layer[1]. This rigid interface physically restricts the material exchange of precursors (e.g., tetraethoxysilane, TEOS), limiting rapid, uncontrolled hydrolysis inside the aqueous core[1]. Consequently, the system prevents the aggregation of intermediate gels, yielding strictly monodisperse nanoparticles with highly tunable diameters[1].

Core Principles of the Self-Validating Microemulsion System

To ensure reproducibility, this protocol relies on a self-validating thermodynamic state. A true microemulsion is thermodynamically stable and optically transparent.

  • The R Parameter ( R=[H2​O]/[Surfactant] ): Dictates the size of the "water pool" within the micelle. Higher R values increase the total water volume but decrease the local concentration of the catalyst inside the micelle, which slows down the reaction and ultimately decreases particle size and polydispersity[2].

  • The ρ Parameter ( ρ=[Co−surfactant]/[Surfactant] ): A co-surfactant (e.g., 1-hexanol) is required to intercalate between the bulky isooctylphenoxy headgroups. This reduces steric repulsion and increases the flexibility of the interfacial film, stabilizing the droplet[2].

Pathway A Continuous Oil Phase (Cyclohexane) D Reverse Micelle (Optically Transparent) A->D B Surfactant (n=5 EO) 14-(p-Isooctylphenoxy)... B->D Low HLB Assembly C Aqueous Reactants (Water Pool) C->D Core Formation E Precursor Addition (e.g., TEOS) D->E Validation: Clear Solution F Hydrolysis & Condensation (Confined Nanoreactor) E->F Catalyst Driven G Monodisperse NPs (Recovered via Ethanol) F->G Size defined by R-value

Diagram 1: Reverse micelle self-assembly and confined sol-gel reaction pathway.

Experimental Protocols

Protocol A: Synthesis of Monodisperse Silica ( SiO2​ ) Nanoparticles

Objective: Synthesize 25 ± 3 nm spherical SiO2​ nanoparticles using a sol-gel process confined within reverse micelles[2].

Materials:

  • Surfactant: 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

  • Oil Phase: Cyclohexane (matches the hydrophobic tail volume of the surfactant)

  • Co-surfactant: 1-Hexanol

  • Aqueous Phase/Catalyst: NH4​OH (28% w/w)

  • Precursor: Tetraethyl orthosilicate (TEOS)

Step-by-Step Methodology:

  • Oil Phase Preparation: In a 250 mL round-bottom flask, dissolve 0.2 M of the surfactant in 100 mL of cyclohexane under vigorous magnetic stirring (600 rpm) at 25°C.

  • Co-surfactant Addition: Add 1-hexanol to achieve a ρ ratio of 1.5. Stir for 15 minutes.

  • Aqueous Loading (Self-Validation Step): Slowly add the NH4​OH aqueous solution to reach the desired R value (e.g., R=5 ).

    • Validation Checkpoint: The solution will initially become cloudy. Continue stirring for 30 minutes. The solution must return to complete optical transparency, indicating the successful formation of thermodynamically stable reverse micelles. If it remains turbid, the system is a kinetically unstable macroemulsion.

  • Precursor Injection: Inject TEOS dropwise (0.05 M final concentration) into the transparent microemulsion. The hierarchical micellar interface of the n=5 EO surfactant will strictly regulate the diffusion of TEOS into the water pool[1].

  • Confined Reaction: Seal the flask and stir continuously. The optimal time for the synthesis of monodisperse, agglomeration-free ~25 nm nanoparticles is 2 hours[2].

  • Destabilization & Recovery: Add an equal volume of absolute ethanol to break the microemulsion. The mixture will instantly turn milky white.

  • Washing: Centrifuge at 10,000 rpm for 15 minutes. Discard the supernatant. Wash the pellet sequentially with ethanol (2x) and deionized water (2x) to remove residual surfactant.

  • Drying: Lyophilize or oven-dry the pellet at 60°C overnight.

Protocol B: Synthesis of Core-Shell Hybrid Nanoparticles (e.g., Ag@ SiO2​ or ZnO@ SiO2​ )

Objective: Encapsulate pre-synthesized nanocrystals within a silica shell of tunable thickness[3][4].

Step-by-Step Methodology:

  • Microemulsion Formation: Prepare the cyclohexane/surfactant/hexanol mixture as described in Protocol A, Steps 1-2.

  • Core Loading: Instead of pure water, introduce an aqueous dispersion of the core nanoparticles (e.g., PVP-capped ZnO or AgNO3​ reduced in situ with NaBH4​ ) into the microemulsion[3][4].

    • Critical Insight: Utilizing a Polyvinylpyrrolidone (PVP) capping agent on the core particles (like ZnO) promotes silica adhesion, allowing the synthesis of composite nanospheres without forming coreless SiO2​ spheres or shell-less cores[3].

  • Equilibration: Stir for 1 hour to ensure the core nanoparticles are fully encapsulated within the aqueous pools.

  • Shell Growth: Add NH4​OH followed by the dropwise addition of TEOS. The thickness of the SiO2​ shell is directly proportional to the TEOS concentration.

  • Recovery: Break the emulsion with ethanol, centrifuge, and wash extensively.

Workflow S1 1. Microemulsion Prep Cyclohexane + Surfactant + Hexanol S2 2. Aqueous Loading Add NH4OH/H2O (Set R=[H2O]/[Surf]) S1->S2 S3 3. Equilibration Stir 30 min (Check for Transparency) S2->S3 S4 4. Precursor Injection Dropwise TEOS Addition S3->S4 S5 5. Confined Reaction Stir 2-24h at 25°C S4->S5 S6 6. NP Recovery Destabilize with Ethanol & Centrifuge S5->S6

Diagram 2: Step-by-step experimental workflow for nanoparticle synthesis and recovery.

Quantitative Data & Troubleshooting

Table 1: Effect of Synthesis Parameters on Nanoparticle Characteristics
ParameterVariationMechanistic EffectResulting NP Characteristic
Surfactant EO Length n = 5 (Target)Forms a compact, hierarchical interface limiting rapid TEOS hydrolysis[1].Highly monodisperse, smaller diameter[1].
Surfactant EO Length n = 9–10Forms simple piling micelles; rapid TEOS hydrolysis[1].Polydisperse, prone to aggregation[1].
R Value ( [H2​O]/[Surf] ) Higher valuesDecreases interior catalyst concentration; generates more water[2].Decreased particle size and lower polydispersity[2].
Reaction Time 2 HoursAllows complete hydrolysis without secondary Ostwald ripening[2].~25 ± 3 nm, spherical, no agglomerations[2].
Table 2: Troubleshooting Guide
Observation / IssueScientific Root CauseCorrective Action
Mixture remains turbid after aqueous addition The system has formed a macroemulsion. The R value is too high, or interfacial flexibility is too low.Add 1-hexanol (co-surfactant) dropwise until the solution clears. If it fails, restart with a lower R value.
Formation of coreless SiO2​ spheres (Protocol B) Poor thermodynamic affinity between the core nanoparticle surface and the nucleating silica.Pre-treat the core nanoparticles with a PVP capping agent to promote silica adhesion[3].
High polydispersity / Agglomeration Uncontrolled hydrolysis rate due to temperature fluctuations or excessive catalyst.Ensure strict temperature control (25°C) and verify the surfactant used is strictly the n=5 EO derivative[1].

References

  • A reverse micellar system with Triton X-100: effect of surfactant polydispersity and preparation of monodisperse silica nanoparticles - Soft Matter (RSC Publishing). Available at: [Link]

  • Influence of the reaction time and the Triton x-100/Cyclohexane/Methanol/H2O ratio on the morphology and size of silica nanoparticles synthesized via sol–gel assisted by reverse micelle microemulsion - ResearchGate. Available at: [Link]

  • Reverse microemulsion-mediated synthesis of SiO(2)-coated ZnO composite nanoparticles: multiple cores with tunable shell thickness - PubMed. Available at: [Link]

  • Synthesis of Ag@SiO2 hybrid nanoparticles templated by a Triton X-100)/1-hexanol/cyclohexane/H2O water-in-oil microemulsion - CrystEngComm (RSC Publishing). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Denaturation with 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Causality

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5). This chemical is a specific short-chain non-ionic polyoxyethylene detergent belonging to the octylphenol ethoxylate family (structurally similar to Triton™ X-100 but with exactly 5 ethylene oxide units, analogous to Triton X-45 or IGEPAL CA-520)[1][2].

While non-ionic polyether detergents are widely regarded as "mild" and non-denaturing because they do not disrupt protein-protein interactions as aggressively as ionic detergents (like SDS)[2][3], they can and do cause irreversible protein denaturation under specific conditions. The causality of this denaturation typically stems from three field-proven mechanisms:

  • Oxidative Degradation (Peroxide/Aldehyde Formation): Polyoxyethylene (POE) chains are highly susceptible to radical-induced auto-oxidation when exposed to light, oxygen, or transition metals[4][5]. This generates hydroperoxides and reactive carbonyls (aldehydes) that covalently modify proteins (e.g., oxidizing methionine/cysteine, or forming Schiff bases with lysine residues)[5][6].

  • Hydrophobic Mismatch & Cloud Point Precipitation: Because this specific variant has only 5 EO units, its Hydrophilic-Lipophilic Balance (HLB) is significantly lower (~10.4) than standard Triton X-100 (~13.5). This increases its hydrophobicity, lowering its cloud point. When the operational temperature approaches the cloud point, the micelles undergo phase separation, stripping the hydration shell from proteins and driving co-precipitation[2][7].

  • Excessive Delipidation: For membrane proteins, stripping away essential annular lipids destabilizes the native folded state, leading to rapid aggregation.

Troubleshooting FAQs

Q1: My target protein precipitates almost immediately upon cell lysis. Is the detergent concentration too high? A: Not necessarily too high, but likely operating above the detergent's cloud point or Critical Micelle Concentration (CMC) threshold in a way that induces phase separation[7]. Because 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol has a short polyoxyethylene chain, its cloud point is lower than that of Triton X-100 (which is ~64°C)[2].

  • The Fix: Perform all lysis steps strictly at 4°C. Ensure your working concentration is optimized (typically 0.1% - 0.5% w/v) and does not exceed the threshold where surfactant-rich and surfactant-lean phases separate[7].

Q2: The protein remains soluble, but it loses enzymatic activity and shows high molecular weight smears on a non-reducing SDS-PAGE. What is happening? A: This is the hallmark of oxidative denaturation caused by polyoxyethylene auto-oxidation[5]. Over time, the ether linkages in the 3,6,9,12-tetraoxatetradecan-1-ol chain degrade into peroxides and formaldehyde/acetaldehyde[4][5]. These reactive oxygen species (ROS) oxidize sensitive amino acids and cross-link proteins via Schiff base formation[6].

  • The Fix: Switch to a "Peroxide-Free" or "Hydrogenated" grade of the detergent, which is packaged under Argon gas. Alternatively, quench the ROS by adding 1–5 mM DTT or TCEP to your lysis buffer immediately prior to use.

Q3: I am extracting a delicate membrane protein, but it denatures even when using fresh, peroxide-free detergent. Why? A: You are likely experiencing severe delipidation. Non-ionic detergents can be too efficient at displacing the native lipid bilayer. Without the structural support of annular lipids, the transmembrane domains of your protein collapse and aggregate.

  • The Fix: Supplement your extraction buffer with Cholesteryl Hemisuccinate (CHS) at a 10:1 (Detergent:CHS) ratio, or add native lipid extracts (e.g., brain lipid extract or DOPC) to form mixed micelles that mimic the native membrane environment.

Quantitative Data & Diagnostics

To effectively troubleshoot, compare your experimental parameters against the established physicochemical thresholds of polyoxyethylene detergents.

Parameter14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (5-EO)Standard Triton X-100 (9.5-EO)Impact on Protein Stability
Ethylene Oxide (EO) Units 5~9.5Shorter chains increase hydrophobicity, altering micelle shape.
HLB Value ~10.413.5Lower HLB means harsher interaction with hydrophobic protein cores.
Cloud Point < 25°C (Concentration dependent)64°C[2]Operating above cloud point causes phase separation and protein precipitation[7].
Peroxide Accumulation High (if exposed to O₂/Light)[5]High (if exposed to O₂/Light)[6]>200 µM peroxides leads to rapid oxidative denaturation[8].

Experimental Protocols: Self-Validating Workflows

Protocol A: Peroxide Quenching and Controlled Solubilization

This protocol incorporates a self-validating step: measuring peroxide levels before lysis to ensure the detergent will not chemically denature the protein.

Step 1: Detergent Quality Control (Validation)

  • Prepare a 10% (w/v) stock solution of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in degassed, ultra-pure water.

  • Self-Validation: Use a quantitative peroxide assay kit (e.g., Amplex Red or xylenol orange assay). The peroxide concentration must be < 20 µM [6]. If the concentration is > 200 µM, discard the stock or proceed to Step 2[8].

Step 2: Buffer Formulation

  • To 50 mL of base buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4), add 1 mM EDTA to chelate transition metals (which catalyze auto-oxidation)[5].

  • Add 2 mM TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent to protect protein cysteine residues from residual peroxides.

Step 3: Extraction

  • Chill the buffer to 4°C to prevent cloud-point phase separation[7].

  • Add the detergent stock to a final concentration of 0.5% (w/v).

  • Resuspend the cell pellet and incubate on a rotary mixer at 4°C for 60 minutes.

  • Centrifuge at 100,000 x g for 45 minutes at 4°C to separate the solubilized native protein from denatured aggregates.

Mechanistic and Workflow Visualizations

Mechanism of Polyoxyethylene Auto-oxidation and Protein Denaturation

The following diagram illustrates the chemical causality behind oxidative denaturation when using aged or improperly stored polyoxyethylene detergents.

Mechanism Detergent 14-(p-Isooctylphenoxy)- 3,6,9,12-tetraoxatetradecan-1-ol (Intact Detergent) Radical Polyoxyethylene Radical Formation Detergent->Radical Auto-oxidation LightO2 Light / O2 / Transition Metals LightO2->Radical Peroxides Hydroperoxides & Aldehydes (ROS) Radical->Peroxides Propagation Oxidation Oxidation of Met/Cys Schiff Base Formation (Lys) Peroxides->Oxidation Reacts with NativeProtein Native Protein (Active) NativeProtein->Oxidation Denatured Denatured / Aggregated Protein Oxidation->Denatured Conformational Loss

Caption: Radical-induced auto-oxidation of polyoxyethylene chains leading to covalent protein denaturation.

Troubleshooting Workflow for Membrane Protein Solubilization

Use this logical decision tree to diagnose and resolve denaturation issues during your extraction protocols.

Workflow Start Protein Denaturation Detected CheckVis Is the solution cloudy or phase-separated? Start->CheckVis CloudyYes Yes: Cloud Point Exceeded or Hydrophobic Mismatch CheckVis->CloudyYes Visual Inspection CloudyNo No: Soluble but Inactive CheckVis->CloudyNo Visual Inspection Temp Lower Temp to 4°C & Check HLB/CMC CloudyYes->Temp Mitigate Phase Separation PeroxideCheck Check for Peroxides (Oxidative Stress) CloudyNo->PeroxideCheck AddAntiox Use Peroxide-Free Grade + 1mM DTT / TCEP PeroxideCheck->AddAntiox High ROS Detected LipidCheck Membrane Protein? Check Delipidation PeroxideCheck->LipidCheck Low ROS Detected AddLipid Supplement with CHS or Native Lipids LipidCheck->AddLipid Essential Lipids Lost

Caption: Step-by-step diagnostic workflow for resolving detergent-induced protein denaturation.

Sources

Optimizing 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol concentration for enzyme activity assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development & Technical Support Center . As a Senior Application Scientist, I frequently encounter challenges related to assay sensitivity, reproducibility, and inhibitor screening artifacts. One of the most misunderstood variables in these workflows is the use of non-ionic surfactants.

This guide provides an authoritative, mechanistic approach to optimizing 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol —universally recognized in the laboratory as the primary active component of the surfactant mixture Triton™ X-100 .

Part 1: The Core Science of Triton X-100 in Enzymology

To optimize an assay, you must first understand the causality behind the reagent's behavior. Triton X-100 is an amphiphilic molecule featuring a hydrophobic aromatic hydrocarbon group and a hydrophilic polyethylene oxide chain[1]. Its primary function in an assay buffer is to prevent non-specific adsorption of proteins to plasticware and to stabilize the enzyme by preventing colloidal aggregation[2].

However, the behavior of Triton X-100 is strictly governed by its Critical Micelle Concentration (CMC) , which is approximately 0.2 to 0.9 mM (roughly 0.015% to 0.02% v/v) depending on buffer ionic strength and temperature[1][3].

  • Below the CMC (Monomeric State): The surfactant exists as free monomers. It coats hydrophobic surfaces and stabilizes the enzyme, often enhancing catalytic activity by up to 50% or more[1][4].

  • Above the CMC (Micellar State): The monomers self-assemble into large micelles (~8-10 nm in diameter, ~80 kDa)[3]. These micelles act as hydrophobic sinks that can sequester your substrates or inhibitors, or aggressively strip essential lipids from membrane-associated enzymes, leading to rapid inactivation[5].

Mechanism Triton Triton X-100 Addition LowConc < CMC (~0.015%) Monomers Triton->LowConc HighConc > CMC (~0.015%) Micelles Triton->HighConc Stabilize Prevents Aggregation & Surface Adsorption LowConc->Stabilize Sequestration Hydrophobic Substrate/ Inhibitor Sequestration HighConc->Sequestration Denaturation Potential Enzyme Inactivation HighConc->Denaturation Enhance Enhances Enzyme Activity Stabilize->Enhance

Caption: Mechanistic pathway illustrating the concentration-dependent effects of Triton X-100 on enzyme assays.

Part 2: Quantitative Data & Concentration Guidelines

To provide a clear baseline for your optimization, refer to the following synthesized data regarding Triton X-100 concentrations and their physical effects.

Triton X-100 ConcentrationPhysical StateEffect on Enzyme / ProteinImpact on Assay Readout
0% (No Detergent) AqueousHigh risk of aggregation/adsorptionLow signal, high well-to-well variability
0.001% - 0.01% MonomericStabilized, enhanced activityOptimal signal-to-noise ratio, improved LOD[4]
0.015% (~ CMC) TransitionMaximum surface stabilizationPeak activity, stable baseline
0.05% - 0.1% MicellarPotential denaturation/dissociationShifted IC50, substrate sequestration[5]

Part 3: Troubleshooting Guides & FAQs

Q1: My enzyme activity drops significantly when I add Triton X-100. Why is this happening? A: You have likely exceeded the CMC. For certain sensitive enzymes (e.g., ACAT1), exposure to Triton X-100 above its CMC (IC50 ~0.65 mM) causes rapid dissociation of the active dimer into inactive monomers[5]. Furthermore, if your substrate is highly hydrophobic, it may partition into the core of the newly formed micelles, drastically reducing the effective substrate concentration available to the enzyme in the aqueous phase. Actionable Fix: Titrate the detergent down to the 0.001% - 0.005% range.

Q2: During high-throughput screening (HTS), my inhibitor IC50 values are much higher than expected. How does the surfactant affect this? A: This is a classic case of micellar sequestration. Hydrophobic small-molecule inhibitors can become trapped inside Triton X-100 micelles. This lowers the free inhibitor concentration, artificially inflating the apparent IC50. However, omitting the detergent entirely is dangerous; a low concentration of Triton X-100 (e.g., 0.005%) is actually required to rule out false positives caused by the colloidal aggregation of the inhibitor compounds themselves[2].

Q3: I am seeing a high background signal in my UV spectrophotometric assay. Could the detergent be the culprit? A: Yes. The chemical structure of Triton X-100 contains a p-isooctylphenoxy (aromatic) ring. This ring strongly absorbs UV light at 275–280 nm. If your assay relies on monitoring protein absorbance at 280 nm, Triton X-100 will completely mask your signal. Actionable Fix: Switch to a UV-transparent, non-aromatic detergent like Tween-20 or Brij-35, or ensure your readout is in the visible/fluorescent spectrum (e.g., monitoring NADH at 340 nm is unaffected).

Q4: Can Triton X-100 actually improve the Limit of Detection (LOD) of my assay? A: Absolutely. In many kinase and transglutaminase assays, the addition of sub-CMC Triton X-100 (e.g., 0.01%) sensitizes the assay dramatically. For example, in PKA activity assays, 0.01% Triton X-100 has been shown to improve the LOD by at least 100-fold by preventing enzyme loss to the microplate walls and maintaining the enzyme in its optimal active conformation[4].

Part 4: Self-Validating Optimization Protocol

Do not guess the optimal concentration. Implement this self-validating titration protocol to empirically determine the exact concentration required for your specific enzyme-substrate pair.

Step 1: Preparation of Stock Solutions Prepare a 10% (v/v) Triton X-100 stock in ultrapure water. Causality: Neat Triton X-100 is highly viscous. Attempting to pipette the neat liquid directly into an assay buffer introduces severe volumetric inaccuracies.

Step 2: Buffer Formulation Prepare your base assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2) completely free of detergent.

Step 3: Titration Series Setup Create a working range of Triton X-100 concentrations in your assay plates: 0%, 0.001%, 0.005%, 0.01%, 0.02%, 0.05%, and 0.1% (v/v) . Causality: This specific range spans across the CMC threshold (~0.015%), allowing you to identify the exact inflection point where stabilization transitions into micellar interference.

Step 4: Enzyme Pre-Incubation Add your enzyme to the titration buffers and pre-incubate for 15-30 minutes at your assay temperature. This allows time for any potential detergent-induced conformational changes to occur before the reaction starts.

Step 5: Reaction Initiation & Kinetic Readout Add the substrate to initiate the reaction. Monitor the initial velocity (V0) using your standard readout (fluorescence, luminescence, or absorbance).

Step 6: Data Analysis & Selection Plot the initial velocity (V0) versus Triton X-100 concentration. Select the lowest concentration that yields maximal stable activity without increasing background noise.

TritonOptimization Start Start Assay Optimization BaseBuffer Prepare Base Buffer (e.g., 50 mM Tris, pH 7.4) Start->BaseBuffer Titration Titrate Triton X-100 (0.001% to 0.1% v/v) BaseBuffer->Titration RunAssay Execute Enzyme Activity Assay Titration->RunAssay Eval Evaluate Specific Activity & Signal-to-Noise RunAssay->Eval CMC Is Concentration > CMC (~0.015%)? Eval->CMC Micelles Micelles Formed: Risk of Substrate/Inhibitor Sequestration CMC->Micelles Yes Monomers Monomeric State: Optimal Protein Stabilization CMC->Monomers No Optimal Select Optimal Concentration Micelles->Optimal If required for membrane proteins Monomers->Optimal Standard Assays

Caption: Step-by-step logical workflow for empirically optimizing Triton X-100 concentration in novel assay development.

References

  • Sensitivity enhancement of the on-chip sPKA activity assay by Triton X-100 and inhibition by PKI Source: ResearchGate URL
  • US6814845B2 - Method for depositing an enzyme on an electrically conductive substrate Source: Google Patents URL
  • How Triton X-100 Modulates Protein-Ligand Binding Affinities Source: PatSnap URL
  • Hit-optimization using target-directed dynamic combinatorial chemistry Source: RSC Publishing URL
  • Source: PubMed Central (NIH)

Sources

Technical Support Center: Optimizing ELISA Performance by Reducing Background Noise with 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective use of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a non-ionic detergent, to minimize background noise in Enzyme-Linked Immunosorbent Assays (ELISAs). Understanding the principles behind background reduction and implementing optimized protocols are critical for generating accurate and reproducible data.

Understanding the Challenge: The Impact of High Background in ELISA

High background in an ELISA, characterized by excessive color development or high optical density (OD) readings in negative control wells, can significantly compromise assay sensitivity and accuracy.[1][2] This phenomenon, often referred to as a high noise-to-signal ratio, can obscure the detection of low-concentration analytes and lead to false-positive results.[2][3] The primary causes of high background are multifaceted and often stem from non-specific binding of antibodies or detection reagents to the microplate surface.[1][4]

The Role of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and Related Non-Ionic Detergents

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol belongs to a class of non-ionic detergents that includes well-known reagents like Nonidet P-40 (NP-40) and Triton X-100.[5][6] These detergents possess a hydrophilic polyethylene glycol chain and a hydrophobic aromatic hydrocarbon group. This amphipathic nature allows them to disrupt non-specific hydrophobic interactions that cause antibodies and other proteins to adhere to the polystyrene microplate surface.[7][8]

While highly effective, it is crucial to distinguish between different detergents as their properties can vary. For instance, some sources indicate that Nonidet P-40 and NP-40 are not identical, with the latter being Tergitol-type NP-40.[5] For the purposes of this guide, the principles discussed apply to this general class of non-ionic detergents, with a focus on optimizing their use in wash and blocking buffers.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses common issues encountered when using non-ionic detergents to control background noise in ELISA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol reduces background noise?

A1: This non-ionic detergent minimizes non-specific binding by disrupting weak, hydrophobic interactions between assay components (like antibodies) and the surface of the microplate wells.[7] It essentially "coats" these surfaces, preventing unwanted adhesion of reagents that can lead to a false signal.

Q2: Can I use this detergent as the sole blocking agent?

A2: It is generally not recommended to use non-ionic detergents as the sole blocking agent.[9] Detergents are considered temporary blockers because they can be washed away, leaving sites on the plate vulnerable to non-specific binding in subsequent steps.[9][10] They are most effective when used in conjunction with a protein-based blocking agent (like BSA or casein) and included in wash buffers to continuously suppress non-specific interactions.[9][10]

Q3: What is the optimal concentration of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol to use in my wash buffer?

A3: The optimal concentration is assay-dependent, but a typical starting range for non-ionic detergents like Tween 20 is 0.01% to 0.1% (v/v) in the wash buffer.[10] It is critical to optimize this concentration, as excessively high levels can disrupt the specific antibody-antigen binding, leading to a decrease in the desired signal (false negatives).[11]

Q4: I'm still seeing high background even after adding the detergent to my wash buffer. What are other potential causes?

A4: High background can stem from several factors beyond just non-specific binding to the plate.[4] Consider the following:

  • Inadequate Washing: Ensure sufficient wash volume (at least 400 µL per well) and an adequate number of wash cycles (typically 3-5).[12][13]

  • Antibody Concentrations: Excessively high concentrations of primary or secondary antibodies can lead to increased non-specific binding.[14][15] Titrating your antibodies to find the optimal concentration is crucial.[16]

  • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent.[4][14]

  • Contaminated Reagents: Ensure all buffers, reagents, and water are of high quality and free from contaminants.[13][14]

  • Substrate Issues: The substrate solution should be colorless before use. Deterioration can lead to a high background signal.[13]

Advanced Troubleshooting Scenarios
Observed Problem Potential Cause(s) Recommended Solution(s)
Uniformly high background across the entire plate. 1. Concentration of detection antibody or conjugate is too high.[14]2. Inadequate blocking.[14][15]3. Sub-optimal concentration of non-ionic detergent in wash buffer.1. Perform a titration of the detection antibody/conjugate to determine the optimal concentration.2. Increase the concentration of the protein blocker (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[1]3. Optimize the detergent concentration in your wash buffer (e.g., test a range from 0.01% to 0.1%).
"Edge effect" - higher background in the outer wells of the plate. 1. Uneven temperature during incubation.2. Evaporation from the outer wells.1. Ensure uniform temperature across the plate during incubations by using a water bath or a temperature-controlled incubator.2. Use plate sealers to minimize evaporation. Avoid stacking plates during incubation.
High background in negative control wells (no analyte). 1. Non-specific binding of the secondary antibody.[3]2. Cross-reactivity of the secondary antibody with the capture antibody or blocking proteins.[4]1. Ensure the blocking buffer is effective. Consider trying a different blocking agent (e.g., switching from BSA to casein or a commercial protein-free blocker).[2]2. Use a secondary antibody that has been pre-adsorbed against the species of the capture antibody to reduce cross-reactivity.
Signal is lower than expected after adding detergent. 1. Detergent concentration is too high, disrupting specific antibody-antigen interactions.[11]2. The detergent may be displacing the coated antigen/antibody from the plate.[11]1. Reduce the concentration of the non-ionic detergent in your wash and/or blocking buffer.2. Avoid including detergents in the coating buffer. Detergents can compete with the antigen for binding sites on the plate.[11]

Experimental Protocols and Workflows

Protocol: Optimizing Non-Ionic Detergent Concentration in Wash Buffer

This protocol outlines a systematic approach to determining the optimal concentration of a non-ionic detergent like 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol in your ELISA wash buffer.

Materials:

  • ELISA plate coated with capture antibody and blocked with a standard protein-based blocker.

  • Antigen standard at a known high and low concentration, and a zero-analyte control (blank).

  • Detection antibody.

  • Enzyme-conjugated secondary antibody.

  • Substrate solution.

  • Stop solution.

  • Wash Buffer Base (e.g., PBS or TBS).

  • 10% stock solution of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

Procedure:

  • Prepare a Dilution Series of Wash Buffer: Create a series of wash buffers with varying concentrations of the non-ionic detergent. A good starting range is 0%, 0.01%, 0.05%, 0.1%, and 0.5% (v/v).

  • Run the ELISA:

    • Add your high standard, low standard, and blank samples to the appropriate wells in triplicate.

    • Proceed with the standard ELISA protocol for incubation with the detection antibody and enzyme-conjugated secondary antibody.

    • Crucially, use the different prepared wash buffers for all wash steps for the corresponding sets of wells.

  • Develop and Read the Plate: Add the substrate, allow for color development, and then add the stop solution. Read the absorbance at the appropriate wavelength.

  • Analyze the Results:

    • Calculate the average OD for each concentration of detergent for the high standard, low standard, and blank wells.

    • Calculate the signal-to-noise (S/N) ratio for each detergent concentration: S/N = (OD_low_standard - OD_blank) / OD_blank.

    • The optimal detergent concentration will be the one that provides the lowest OD for the blank wells while maintaining a high OD for the standard wells, thus maximizing the S/N ratio.

Workflow for Troubleshooting High Background

The following diagram illustrates a logical workflow for diagnosing and resolving high background issues in your ELISA.

ELISA_Troubleshooting Start High Background Observed Check_Washing Review Washing Protocol (Volume, Cycles, Technique) Start->Check_Washing Start Here Optimize_Detergent Optimize Detergent Concentration in Wash Buffer (e.g., 0.01-0.1%) Check_Washing->Optimize_Detergent If washing is adequate Resolved Background Reduced Assay Optimized Check_Washing->Resolved Issue Resolved Check_Blocking Evaluate Blocking Step (Agent, Concentration, Time) Optimize_Detergent->Check_Blocking If background persists Optimize_Detergent->Resolved Issue Resolved Titrate_Antibodies Titrate Primary & Secondary Antibody Concentrations Check_Blocking->Titrate_Antibodies If blocking is optimal Check_Blocking->Resolved Issue Resolved Check_Reagents Assess Reagent Quality (Water, Buffers, Substrate) Titrate_Antibodies->Check_Reagents If background persists Titrate_Antibodies->Resolved Issue Resolved Check_CrossReactivity Investigate Potential Cross-Reactivity Check_Reagents->Check_CrossReactivity If reagents are good Check_Reagents->Resolved Issue Resolved Check_CrossReactivity->Resolved Issue Resolved

Caption: A step-by-step troubleshooting workflow for high ELISA background.

Conclusion

The judicious use of non-ionic detergents like 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a powerful technique for reducing background noise in ELISA. However, it is not a standalone solution. Achieving optimal assay performance requires a holistic approach that includes meticulous washing, effective blocking, and the careful titration of all reagents. By systematically troubleshooting and optimizing each step of the ELISA protocol, researchers can significantly enhance the sensitivity, accuracy, and reliability of their results.

References
  • Surmodics. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: High Background. Retrieved from [Link]

  • Vogt, R. F., Phillips, D. L., Henderson, L. O., Whitfield, W. J., & Hannon, W. H. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732–734.
  • American Research Products, Inc. (n.d.). Elisa troubleshooting tips – High background. Retrieved from [Link]

  • AstorScientific. (2026, January 17). High Background in ELISA: Causes, Fixes, and Tips. Retrieved from [Link]

  • Krishgen Biosystems. (2023, October 6). Causes Of High Background In ELISA Tests and How to Solve Them. Retrieved from [Link]

  • Moore, S., & Siddle, K. (1988). The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances. Journal of Immunological Methods, 112(1), 45–52.
  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Life Sciences. (n.d.). Effective Blocking Procedures - ELISA Technical Bulletin - No. 3.
  • Fisher Scientific. (n.d.). Blocking Agent and Detergent in ELISA.
  • Gnedenko, O. V., et al. (2025). Anionic Detergents as Eluents for Microscale Isolation of Antigen-Specific Serum Immunoglobulins. MDPI.
  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols.
  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Protein and Proteomics. (2009, March 20). Difference between Nonidet-P40 and Tween20 and TritonX100.
  • Boster Biological Technology. (n.d.). ELISA Sample Preparation Guide: Optimize Your Sample for Accurate Results. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Which is better for cell lysis preparation for ELISA: Triton X100 or Tween 20?
  • LabX. (2025, September 26). How to Optimize Microplate Washing for ELISA and Cell-Based Assays. Retrieved from [Link]

  • Guidechem. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol,14-(4-isooctylphenoxy)- (9CI).
  • Cusabio. (n.d.).
  • NextSDS. (n.d.). 14-(p-isooctylphenoxy)
  • ANTAI BIO-TECH CO LTD. (n.d.). 14-(p-isooctylphenoxy)
  • Thermo Fisher Scientific. (n.d.). Comparison of Blocking Agents for ELISA.
  • ResearchGate. (2016, April 20). For isolating RNA which detergent is best, Tween 20 or Nonidet P-40?
  • Reddit. (2017, May 27). Tween 20.
  • Fleet Bioprocessing. (2024, April 30). 8 critical tips to consider when developing and optimising an immunoassay or ELISA. Retrieved from [Link]

  • Chon, J. H., et al. (2017). An ELISA protocol to improve the accuracy and reliability of serological antibody assays. MethodsX, 4, 126–134.
  • MedchemExpress.com. (n.d.). NP-40 Lysis Buffer.
  • ChemInfo Public. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-Nonylphenoxy)-, verzweigt.
  • PubChem. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, branched.

Sources

Technical Support Center: Managing Cloud Point Challenges with p-Isooctylphenoxy Polyethoxyethanols (Triton X-100 Type Surfactants)

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to our dedicated technical support center for managing the cloud point of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and related nonionic surfactants, widely known in the scientific community as Triton X-100. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the success and reproducibility of your experiments.

Understanding the Cloud Point Phenomenon

The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy as it is heated. This occurs because the hydrogen bonds between the water molecules and the hydrophilic polyethylene oxide chains of the surfactant weaken with increasing temperature. This "dehydration" of the surfactant leads to micellar aggregation and phase separation, resulting in a surfactant-rich phase and a water-rich phase.[1][2][3][4] This behavior is critical in applications such as cell lysis, protein extraction, and drug formulation, where temperature control is paramount.[5][6][7]

Troubleshooting Guide: Navigating Cloud Point Issues During Heating

This section addresses common problems encountered when working with Triton X-100 type surfactants at elevated temperatures.

Issue 1: My solution turns cloudy and phase separates prematurely at a temperature lower than expected.

  • Probable Cause 1: Presence of Salts or Electrolytes. The addition of salts can significantly depress the cloud point of nonionic surfactants.[2][8][9] This is due to the "salting-out" effect, where salt ions compete with the surfactant for water molecules, leading to earlier dehydration of the polyethylene oxide chains.

  • Solution:

    • Review your buffer composition: Identify all ionic species and their concentrations.

    • Reduce salt concentration: If experimentally feasible, lower the concentration of salts in your formulation.

    • Choose a different salt: Different salts have varying effects on the cloud point. For instance, sulfates tend to have a more pronounced cloud point depressing effect than chlorides.[8]

    • Compensate with a cloud point booster: If the salt concentration cannot be altered, consider adding a cloud point elevator (see Issue 2).

  • Probable Cause 2: Presence of Certain Organic Additives. Long-chain alcohols and some other organic molecules can lower the cloud point by partitioning into the micelles and altering their hydration properties.[10][11][12]

  • Solution:

    • Identify all organic components: Scrutinize your formulation for any additives that might be influencing the cloud point.

    • Substitute the additive: If possible, replace the problematic additive with one that has a less pronounced effect on the cloud point. For example, short-chain alcohols like ethanol can actually increase the cloud point.[10][11][13]

Issue 2: I need to perform my experiment at a higher temperature, but my surfactant solution clouds out. How can I increase the cloud point?

  • Probable Cause: The inherent properties of the surfactant in your specific aqueous system are limiting your experimental temperature range.

  • Solution 1: Increase Surfactant Concentration. For Triton X-100, increasing the concentration beyond 4% can lead to a sharp rise in the cloud point.[10][11][14] This is attributed to changes in micelle shape and size, which can increase hydration.[11]

  • Solution 2: Add Cloud Point Elevators/Boosters.

    • Short-chain alcohols: Methanol, ethanol, and propanol can increase the cloud point by enhancing the solubility of the surfactant.[10][11][13]

    • Glycols: Propylene glycol and polyethylene glycols (PEGs) are effective at raising the cloud point.[13]

    • Ionic Surfactants: The addition of small amounts of an ionic surfactant (e.g., SDS) can increase the cloud point by introducing electrostatic repulsion between the micelles, which hinders their aggregation.[15]

Issue 3: My experimental results are inconsistent, and I suspect it's related to the cloud point.

  • Probable Cause: Poor temperature control or lack of equilibration. The cloud point is a critical temperature, and slight variations can lead to significant changes in the solution's properties.

  • Solution:

    • Precise Temperature Control: Use a calibrated water bath or heating block with precise temperature control.

    • Ensure Thermal Equilibrium: Allow the solution to fully equilibrate at the desired temperature before proceeding with your experiment.

    • Stirring: Gentle stirring can help maintain a uniform temperature throughout the solution, but vigorous agitation can sometimes promote phase separation.[16]

    • Reproducibility Check: Always perform a blank run with your surfactant solution to visually confirm its stability at the experimental temperature.

Frequently Asked Questions (FAQs)

Q1: What is the typical cloud point of a 1% Triton X-100 solution?

A 1% aqueous solution of Triton X-100 typically has a cloud point between 63-69°C.[17] However, it's crucial to remember that this value can be significantly altered by the presence of other substances in your formulation.

Q2: How does the length of the polyethylene oxide (PEO) chain affect the cloud point?

The cloud point of a nonionic surfactant is directly related to the length of its PEO chain. A longer PEO chain results in a higher cloud point because more energy (a higher temperature) is required to dehydrate the more extensive hydrophilic portion of the molecule.[2][3][15]

Q3: Can I reverse the clouding process?

Yes, the clouding phenomenon is a reversible process.[15] Cooling the solution below its cloud point will cause the surfactant-rich phase to redissolve, and the solution will become clear again.

Q4: Are there any alternatives to Triton X-100, especially considering its environmental concerns?

Yes, due to environmental concerns regarding its degradation products, Triton X-100 has been placed on the REACH (Registration, Evaluation, Authorisation and Restrictions of Chemicals) list in Europe, prompting the search for alternatives.[6][7][18] Polysorbate 20 is one such alternative that is a stable, non-toxic, and non-ionic surfactant.[6] Other proprietary replacements are also being developed.[7][18]

Q5: How can I accurately determine the cloud point of my specific formulation?

You can determine the cloud point visually by heating your solution in a clear container within a water bath and noting the temperature at which the solution becomes cloudy.[13][19] For more precise measurements, automated instruments that detect changes in light scattering can be used.[20]

Experimental Protocols

Protocol 1: Visual Determination of Cloud Point

Objective: To determine the temperature at which a surfactant solution becomes cloudy.

Materials:

  • Clear glass test tube or beaker

  • Your surfactant solution

  • Calibrated thermometer or temperature probe

  • Water bath with controlled heating

  • Stirring mechanism (optional, gentle stirring recommended)

Procedure:

  • Place your surfactant solution in the clear glass container.

  • Immerse the container in the water bath.

  • Place the thermometer or temperature probe into the surfactant solution, ensuring it does not touch the sides or bottom of the container.

  • Begin heating the water bath slowly, at a rate of approximately 1-2°C per minute.

  • Observe the solution for the first sign of turbidity or cloudiness.

  • The temperature at which the solution becomes cloudy is the cloud point.[16][19]

  • To ensure accuracy, allow the solution to cool until it becomes clear again and then repeat the heating process to verify the cloud point temperature.[11]

Protocol 2: Cloud Point Extraction (CPE)

Objective: To utilize the cloud point phenomenon for the extraction of a hydrophobic analyte from an aqueous solution.

Procedure Overview:

  • Add the nonionic surfactant to the aqueous sample containing the analyte at a concentration above its critical micelle concentration (CMC).

  • The hydrophobic analyte will partition into the hydrophobic core of the micelles.

  • Heat the solution above its cloud point temperature to induce phase separation.

  • This results in a small volume of a surfactant-rich phase containing the concentrated analyte and a larger volume of a surfactant-poor aqueous phase.[1][21][22]

  • Separate the two phases, typically by centrifugation.

  • The analyte can then be recovered from the surfactant-rich phase.

Data Presentation

Table 1: Effect of Additives on the Cloud Point of Triton X-100 Solutions

Additive ClassSpecific AdditiveEffect on Cloud PointRationaleReference
Salts NaCl, Na2SO4Decreases"Salting-out" effect, dehydration of PEO chains.[2][8]
Alcohols Methanol, EthanolIncreasesEnhances surfactant solubility.[10][11][13]
Hexanol, DecanolDecreasesPartitions into micelles, reducing hydration.[10][11][12]
Glycols Propylene Glycol, PEGIncreasesActs as a cloud point booster.[13]
Ionic Surfactants SDSIncreasesIntroduces electrostatic repulsion between micelles.[15]

Visualizations

CloudPointMechanism cluster_below Below Cloud Point cluster_above Above Cloud Point T1 Homogeneous Solution: Surfactant Micelles Dispersed in Water M1 Micelle Heat Heating T1->Heat Increase Temperature W1 T2 Phase Separation: Surfactant-Rich and Water-Rich Phases SR Surfactant-Rich Phase WR Water-Rich Phase Cool Cooling T2->Cool Decrease Temperature Heat->T2 Cool->T1

Caption: Mechanism of cloud point phase separation upon heating and its reversal upon cooling.

TroubleshootingFlowchart Start Problem: Premature Clouding CheckSalts Are salts or electrolytes present? Start->CheckSalts CheckOrganics Are certain organic additives present? CheckSalts->CheckOrganics No ReduceSalts Reduce or change salt type CheckSalts->ReduceSalts Yes AddBooster Add a cloud point booster CheckOrganics->AddBooster No SubstituteOrganic Substitute organic additive CheckOrganics->SubstituteOrganic Yes Solution Problem Resolved ReduceSalts->Solution AddBooster->Solution SubstituteOrganic->Solution

Caption: Troubleshooting flowchart for premature clouding of surfactant solutions.

References

  • Samaddar, P., & Sen, K. (2014). Novel, energy efficient and green cloud point extraction: technology and applications in food processing. Journal of Food Science and Technology, 51(1), 1-11. [Link]

  • Alauddin, M., Parvin, T., & Begum, T. (2009). Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles. Journal of Applied Sciences, 9, 2301-2306. [Link]

  • Alauddin, M., Parvin, T., & Begum, T. (2009). Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles. ResearchGate. [Link]

  • MDPI. (2024). Cloud Point Extraction in Beverage Analysis: Innovations and Applications for Trace Elements. [Link]

  • MDPI. (2025). Cloud Point Extraction as an Environmentally Friendly Technique for Sample Preparation. [Link]

  • Wikipedia. (n.d.). Triton X-100. [Link]

  • Ethesis. (n.d.). EFFECT OF DIFFERENT ADDITIVES ON CLOUD POINT OF NON IONIC SURFACTANT. [Link]

  • Science Alert. (2009). Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles. [Link]

  • LCGC International. (2016). Surfactant-Mediated Extractions, Part 1: Cloud-Point Extraction. [Link]

  • J R Hess Company, Inc. (n.d.). A Quick Look at "Cloud Point". [Link]

  • ResearchGate. (2025). Effect of Organic Additives on the Cloud Point of Triton X-100 Micelles. [Link]

  • PubMed. (n.d.). Cloud point of nonionic surfactants: modulation with pharmaceutical excipients. [Link]

  • Transformer Tester. (2025). How do you determine of cloud point and pour point?. [Link]

  • MDPI. (2025). Cloud Point Extraction as an Environmentally Friendly Technique for Sample Preparation. [Link]

  • YouTube. (2018). Nonionic Surfactant Cloud Point. [Link]

  • METTLER TOLEDO. (n.d.). Cloud Point of Non-ionic Surfactants. [Link]

  • PubChem. (n.d.). Triton X 100. [Link]

  • Taylor & Francis. (n.d.). Triton X-100 – Knowledge and References. [Link]

  • Novartis AG. (2025). How Triton X-100 Affects Emulsion Stability in Drug Formulations. [Link]

  • SnowPure. (n.d.). Sigma Product Information Sheet TRITON X-100™. [Link]

  • AIP Publishing. (n.d.). Study of the Cloud Point Behavior of High Oleate Ester- Derived Nonionic Surfactant. [Link]

  • Croda Pharma. (2024). EXCLUSIVE WHITEPAPER: Next-generation Triton™ X-100 replacements for pharmaceutical bioprocessing. [Link]

  • OnePetro. (1995). Cloud-Point Determination for Crude Oils. [Link]

  • PubMed. (2001). Triton-X-100-modified polymer and microspheres for reversal of multidrug resistance. [Link]

  • Scribd. (n.d.). Cloud Point Test Aocs Official Method CC 6 25. [Link]

  • Energy Institute. (2021). IP 446: Determination of the cloud point of petroleum products - Automatic constant cooling rate method. [Link]

  • Croda Pharma. (2024). Next-generation Triton™ X-100 replacements for pharmaceutical bioprocessing. [Link]

  • Ayalytical. (n.d.). ASTM D2500 Method for Cloud Point Testing. [Link]

  • Thermodynamics of Clouds. (n.d.). [Link]

  • Taylor & Francis. (n.d.). Cloud point – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Cloud point. [Link]

  • Scientific Research Publishing. (n.d.). Fundamentals on Thermodynamic Processes behind Clouds' and Rainfalls' Formation. [Link]

  • Atlantis Press. (n.d.). Cloud and Weather Phenomena based on the Temperature Gradient. [Link]

  • PubMed. (2022). Phase separation in surfactant-containing amorphous solid dispersions: Orthogonal analytical methods to probe the effects of surfactants on morphology and phase composition. [Link]

  • ACS Publications. (2013). Understanding and Exploiting the Phase Behavior of Mixtures of Oppositely Charged Polymers and Surfactants in Water. [Link]

  • ACS Publications. (2019). Directed Pore Uptake and Phase Separation of Surfactant Solutions under Confinement. [Link]

  • Atmospheric Chemistry and Physics. (2025). Surfactants regulate the mixing state of organic-inorganic mixed aerosols undergoing liquid-liquid phase separation. [Link]

  • ResearchGate. (n.d.). Phase Separation of Nonionic Surfactant Aqueous Solution in Standing Surface Acoustic Wave for Submicron Particle Manipulation. [Link]

  • NextSDS. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. [Link]

  • ANTAI BIO-TECH CO LTD. (n.d.). 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. [Link]

  • PubChem. (n.d.). 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, branched. [Link]

Sources

Technical Support Center: Optimizing Cell Lysis with 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Detergents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol for cell lysis. This non-ionic detergent, a compound structurally related to the well-known Triton™ X-100, is a powerful tool for gently and effectively disrupting cell membranes to extract proteins in their native, functional state. Our goal is to equip you with the scientific rationale and practical steps needed to maximize your cell lysis yield and ensure the integrity of your target proteins.

Understanding the Tool: Mechanism of Action

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is an amphipathic molecule, meaning it possesses both a water-loving (hydrophilic) polar head and a water-fearing (hydrophobic) non-polar tail. This dual nature is the key to its function.[1][2] Cell membranes are primarily composed of a lipid bilayer, a structure that is also amphipathic.

The lysis process occurs in a stepwise manner:

  • Monomer Insertion : At low concentrations, individual detergent molecules (monomers) insert themselves into the cell's lipid bilayer.[2]

  • Membrane Saturation : As the detergent concentration increases, the membrane becomes saturated with these molecules, destabilizing its structure.[2]

  • Micelle Formation & Solubilization : Once the concentration reaches a critical point—the Critical Micelle Concentration (CMC)—the detergent molecules begin to form spherical structures called micelles.[1] These micelles extract lipids and membrane proteins from the cell bilayer, forming "mixed micelles" and effectively solubilizing the membrane, leading to cell lysis.

Because this detergent is non-ionic and has a bulky, non-polar head, it disrupts lipid-lipid and lipid-protein interactions more readily than protein-protein interactions. This makes it a "mild" or "non-denaturing" detergent, ideal for preserving the native structure and function of most proteins.[1][3]

G cluster_0 Cell Lysis Workflow A Detergent Monomers Added to Cell Suspension B Monomers Partition into Lipid Bilayer A->B Step 1 C Membrane Becomes Saturated & Unstable B->C Step 2 D Concentration > CMC: Mixed Micelles Form C->D Step 3 E Membrane Solubilized: Cell is Lysed D->E Step 4 F Intracellular Proteins Released E->F

Caption: Workflow of cell membrane solubilization by a non-ionic detergent.

Frequently Asked Questions (FAQs)

Q1: What exactly is 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and why is it used?

This chemical is a non-ionic detergent belonging to the octylphenol ethoxylate family, structurally similar to Triton™ X-100. It is widely used in biochemical applications to lyse cells for the extraction of proteins, particularly membrane-bound proteins.[3][4] Its key advantage is its mild, non-denaturing nature, which helps preserve protein structure and biological activity, a critical factor for downstream applications like enzyme assays or immunoprecipitation.[2][5]

Q2: What is the optimal concentration of this detergent for my experiments?

The optimal concentration is always at or above the detergent's Critical Micelle Concentration (CMC), the point at which micelles form and solubilization becomes efficient.[1][5] The CMC is influenced by buffer conditions like temperature, pH, and ionic strength.[1]

Parameter General Recommendation
Starting Concentration 0.1% to 1.0% (v/v or w/v) in lysis buffer
Optimization Range Titrate between 0.05% and 2.0%
Key Consideration Use the lowest concentration that provides maximum protein yield to minimize potential interference in downstream applications.

For a new cell type, it is always advisable to perform a concentration titration to determine the empirical optimum.

Q3: Will this detergent denature my protein?

Generally, no. As a non-ionic detergent, it is considered non-denaturing.[1] Unlike harsh ionic detergents (e.g., SDS) that unfold proteins by disrupting their internal charge interactions, this detergent primarily interacts with the hydrophobic domains of proteins, solubilizing them while leaving their overall conformation intact.[1] However, very high concentrations or prolonged exposure could affect the activity of some sensitive proteins.

Q4: How does this detergent compare to others?

The choice of detergent is critical and depends on the experimental goal.

Detergent Class Example(s) Properties Best For
Ionic (Anionic) Sodium Dodecyl Sulfate (SDS)Strong, denaturingSDS-PAGE, disrupting all interactions
Non-ionic 14-(p-Isooctylphenoxy)... , Triton™ X-100Mild, non-denaturingPreserving protein function and structure, enzyme assays, IP
Zwitterionic CHAPS, CHAPSOMild, non-denaturing, zwitterionic chargeIsoelectric focusing, solubilizing membrane proteins while breaking fewer protein-protein interactions

Q5: How can I remove the detergent after cell lysis?

Residual detergent can interfere with downstream applications like mass spectrometry, certain immunoassays, or protein crystallization. Common removal methods include:

  • Hydrophobic Adsorption Chromatography: Using resins like Bio-Beads™ SM-2.

  • Ion-Exchange Chromatography: Effective for separating uncharged detergents from charged proteins.

  • Gel Filtration (Size Exclusion) Chromatography: Separates large protein-detergent complexes from smaller, free micelles.

  • Dialysis: Generally slow and inefficient for detergents with low CMCs due to the presence of large micelles.

Troubleshooting Guide: Enhancing Lysis Efficiency

This section addresses specific problems you may encounter during your experiments.

G Start Problem: Low Protein Yield CheckLysis Q1: Is lysis incomplete? (Check pellet size after clarification) Start->CheckLysis CheckDegradation Q2: Is the protein degraded? (Run Western Blot of lysate) CheckLysis->CheckDegradation No Sol_Lysis Optimize Lysis: - Increase detergent conc. (0.5-2.0%) - Increase incubation time (30-60 min) - Add gentle agitation - Add sonication/freeze-thaw cycles CheckLysis->Sol_Lysis Yes CheckSolubility Q3: Is the protein insoluble? (Analyze the post-lysis pellet) CheckDegradation->CheckSolubility No Sol_Degradation Prevent Degradation: - Add fresh protease inhibitor cocktail - Work consistently on ice / at 4°C CheckDegradation->Sol_Degradation Yes Sol_Solubility Improve Solubility: - Increase salt (e.g., 300-500 mM NaCl) - Add glycerol (10-20%) - Test a stronger detergent (e.g., CHAPS) CheckSolubility->Sol_Solubility Yes End Resolved: High Protein Yield CheckSolubility->End No Sol_Lysis->End Sol_Degradation->End Sol_Solubility->End

Caption: Troubleshooting workflow for low protein yield after cell lysis.

Problem: My final protein yield is unexpectedly low.

  • Possible Cause 1: Inefficient Cell Lysis. The concentration of the detergent or the incubation conditions may not be sufficient for your specific cell type.[6]

    • Solution:

      • Increase Detergent Concentration: Titrate the concentration upwards in increments, for example, from 0.1% to 0.5%, 1.0%, and 1.5%.

      • Optimize Incubation: Increase the incubation time on ice from 10 minutes to 30 minutes, with gentle rocking or vortexing every 10 minutes.[5]

      • Combine with Physical Methods: For cells with tough walls or membranes (e.g., some yeast or plant cells), supplement the detergent lysis with gentle sonication (on ice) or a freeze-thaw cycle.[5][7]

  • Possible Cause 2: Protein Degradation. Upon cell lysis, proteases are released from cellular compartments and can rapidly degrade your target protein.[6][8]

    • Solution:

      • Use Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.

      • Maintain Low Temperature: Perform all steps of the lysis protocol on ice or in a 4°C cold room to reduce protease activity.[3][9]

  • Possible Cause 3: Protein is Insoluble (in the pellet). Your target protein may be part of an insoluble complex or form aggregates (inclusion bodies) that are not effectively solubilized by this mild detergent.[6]

    • Solution:

      • Analyze the Pellet: Resuspend the pellet in a strong denaturing buffer (like SDS-PAGE sample buffer) and analyze it by Western Blot to confirm the presence of your target protein.

      • Modify Lysis Buffer: Increase the ionic strength of your lysis buffer by adding NaCl (e.g., up to 500 mM) to disrupt ionic interactions that may cause aggregation.[3][9]

      • Consider a Stronger Detergent: If your protein is confirmed to be in the pellet, you may need to switch to a stronger (e.g., zwitterionic like CHAPS) or ionic (e.g., SDS, for terminal analysis) detergent.

Problem: The viscosity of my cell lysate is too high.

  • Possible Cause: Genomic DNA Release. Lysis of the cell and nucleus releases long strands of genomic DNA, which makes the lysate viscous and difficult to pipette and clarify.

    • Solution:

      • Add Nuclease: Supplement your lysis buffer with a nuclease, such as DNase I (e.g., 10 µg/mL), to break down the DNA.[5]

      • Mechanical Shearing: Pass the lysate through a narrow-gauge needle several times to shear the DNA mechanically.

Problem: My protein is inactive after purification.

  • Possible Cause: Incorrect Buffer Composition. The lysis buffer may lack essential components for your protein's stability and function.

    • Solution:

      • Check pH and Ionic Strength: Ensure the buffer's pH and salt concentration are within the optimal range for your protein's stability.[3]

      • Add Stabilizing Agents: Consider adding co-factors, metal ions (if required for activity, but be mindful of chelators like EDTA), or stabilizing agents like glycerol (5-20%) to the lysis buffer.

Experimental Protocols

Protocol 1: Standard Lysis of Adherent Mammalian Cells

This protocol provides a starting point for extracting cytoplasmic and membrane-associated proteins.

1. Reagent Preparation:

  • Ice-Cold PBS: Phosphate-Buffered Saline.

  • Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% (v/v) 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

    • Store at 4°C.

  • Complete Lysis Buffer: Immediately before use, add a protease inhibitor cocktail to the Lysis Buffer at the manufacturer's recommended concentration.

2. Cell Harvesting:

  • Grow adherent cells to 80-90% confluency in a culture dish.

  • Place the dish on ice and aspirate the culture medium.

  • Gently wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.

3. Cell Lysis:

  • Add an appropriate volume of ice-cold Complete Lysis Buffer to the dish (e.g., 500 µL for a 10 cm dish).

  • Scrape the cells from the surface of the dish using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubate the tube on ice for 30 minutes, with gentle vortexing for 5 seconds every 10 minutes to ensure complete lysis.[5]

4. Lysate Clarification:

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]

  • Carefully transfer the supernatant (the clarified lysate) to a new, pre-chilled tube. This fraction contains your soluble proteins.

  • Store the lysate at -80°C or proceed immediately with your downstream application.

References

  • European Pharmaceutical Review. (2024). Next-generation Triton™ X-100 replacements for pharmaceutical bioprocessing. Retrieved from [Link]

  • MeiraGTx. (n.d.). Development of alternatives to Triton X-100 cell lysis for AAV2, AAV5 and AAV8 primary recovery. Retrieved from [Link]

  • SK pharmteco. (2023). Case Study: Evaluation of Several Process Cell Lysis Reagents as Replacements for Triton X-100 for rAAV Production. Retrieved from [Link]

  • OPS Diagnostics. (2024). Chemical Methods for Lysing Biological Samples. Retrieved from [Link]

  • Boster Bio. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Retrieved from [Link]

  • PubMed. (2013). Optimized lysis buffer reagents for solubilization and preservation of proteins from cells and tissues. Retrieved from [Link]

  • Boster Bio. (2025). How to Troubleshoot Low Protein Yield After Elution. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to Detergent Selection: 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol vs. The Veteran Triton X-100 for Membrane Solubilization

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of membrane protein biochemistry, the choice of detergent is a critical decision that profoundly influences the success of solubilization, purification, and subsequent functional and structural analyses. For decades, Triton X-100 has been a stalwart, a reliable workhorse in laboratories worldwide for its effective solubilization of a wide range of membrane proteins.[1] However, its inherent polydispersity—a heterogeneous mixture of polyethylene glycol (PEG) chain lengths—can introduce variability and challenges in reproducibility. This guide provides a detailed comparison with a homogeneous alternative, 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, offering a modern perspective on detergent selection for the discerning researcher.

Deconstructing the Detergents: The Significance of Homogeneity

Both Triton X-100 and 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol share the same hydrophobic p-isooctylphenyl head group, which is crucial for partitioning into the lipid bilayer. The key distinction lies in their hydrophilic polyethylene glycol (PEG) chains. Triton X-100 is a mixture of oligomers with an average of 9.5 ethylene oxide units.[2] In contrast, 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is a monodisperse compound with a precisely defined chain of four ethylene oxide units. This structural uniformity is not merely a matter of chemical purity; it translates to more predictable and consistent behavior in solution.

detergent_structures cluster_triton Triton X-100 (Polydisperse) cluster_homogeneous 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (Monodisperse) triton_head p-Isooctylphenol triton_chain -(OCH2CH2)n-OH (n ≈ 9.5) triton_head->triton_chain homogeneous_head p-Isooctylphenol homogeneous_chain -(OCH2CH2)4-OH homogeneous_head->homogeneous_chain

Figure 1. A visual comparison of the chemical structures of the polydisperse Triton X-100 and the monodisperse 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

A Tale of Two Micelles: Physicochemical Properties and Their Implications

The difference in PEG chain length and homogeneity directly impacts the physicochemical properties of these detergents, which in turn dictates their interaction with membrane proteins.

Property14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-olTriton X-100
Molecular Weight 426.6 g/mol (Precise)~625 g/mol (Average)
PEG Chain 4 Ethylene Oxide Units (Homogeneous)~9.5 Ethylene Oxide Units (Heterogeneous)
Critical Micelle Conc. (CMC) Predicted to be higher than Triton X-1000.2-0.9 mM
Aggregation Number Predicted to be lower than Triton X-100~140
Micelle Molecular Weight Predicted to be smaller than Triton X-100~90 kDa

Table 1. Comparative physicochemical properties of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and Triton X-100.

The shorter, homogeneous PEG chain of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is expected to result in a higher Critical Micelle Concentration (CMC) and a smaller aggregation number, leading to the formation of smaller, more uniform micelles. This can be advantageous for several reasons:

  • Improved Reproducibility: The defined molecular weight and CMC of the homogeneous detergent ensure greater batch-to-batch consistency, a crucial factor for long-term research projects and clinical applications.

  • Enhanced Stability for Sensitive Proteins: Smaller micelles can sometimes be gentler on the delicate tertiary and quaternary structures of membrane proteins, potentially leading to higher yields of active protein.

  • Suitability for Structural Biology: The uniform size and composition of the protein-detergent complexes are highly desirable for structural biology techniques such as NMR spectroscopy and X-ray crystallography, where heterogeneity can impede analysis.

Experimental Evidence: A Case Study with Ca2+-ATPase

While direct comparative studies between these two exact detergents are not abundant in the literature, research on the effects of different non-ionic detergents on the sarcoplasmic reticulum Ca2+-ATPase provides valuable insights. A study characterizing the interaction of Ca2+-ATPase with various non-ionic detergents, including Triton X-100 and dodecyl octaoxyethyleneglycol monoether (C12E8), a homogeneous detergent, revealed significant differences in their ability to activate and solubilize the enzyme.[3]

The study found that Triton X-100 and C12E8 were highly effective at activating the delipidated ATPase, restoring over 80% of its original activity at their respective CMCs.[3] In contrast, detergents with longer PEG chains (Brij 58 and Brij 35) were much less effective.[3] This suggests that an optimal PEG chain length is critical for maintaining the functional conformation of this particular membrane protein. The ability of Triton X-100 and C12E8 to efficiently form monomeric, active enzyme-detergent complexes highlights their utility for bulk solubilization where maintaining protein function is paramount.[3]

This data underscores the principle that the choice of detergent, including the properties of its hydrophilic chain, must be empirically determined for each membrane protein of interest. The superior performance of the homogeneous C12E8 in this study suggests that a monodisperse detergent like 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol could offer similar or even enhanced benefits in terms of preserving protein activity compared to the polydisperse Triton X-100.

A Practical Guide to Detergent Selection: An Experimental Workflow

To determine the optimal detergent for your specific membrane protein, a systematic screening approach is essential. The following protocol provides a framework for comparing the solubilization efficiency of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and Triton X-100.

experimental_workflow cluster_prep Membrane Preparation cluster_solubilization Detergent Solubilization cluster_analysis Analysis cell_culture Cell Culture & Harvest lysis Cell Lysis & Homogenization cell_culture->lysis centrifugation1 Low-Speed Centrifugation (Remove Nuclei) lysis->centrifugation1 ultracentrifugation1 Ultracentrifugation (Pellet Membranes) centrifugation1->ultracentrifugation1 resuspension Resuspend Membrane Pellet ultracentrifugation1->resuspension aliquot Aliquot Membrane Suspension resuspension->aliquot add_detergent Add Detergent Series (Triton X-100 vs. Homogeneous Analogue) aliquot->add_detergent incubation Incubate (e.g., 1h at 4°C) add_detergent->incubation ultracentrifugation2 Ultracentrifugation (Separate Soluble/Insoluble) incubation->ultracentrifugation2 supernatant Collect Supernatant (Solubilized Proteins) ultracentrifugation2->supernatant pellet Resuspend Pellet (Insoluble Material) ultracentrifugation2->pellet sds_page SDS-PAGE & Western Blot supernatant->sds_page pellet->sds_page quantification Quantify Protein Extraction sds_page->quantification

Figure 2. A detailed workflow for comparing the membrane solubilization efficiency of different detergents.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells expressing your protein of interest and wash with ice-cold PBS.

    • Resuspend cells in a hypotonic lysis buffer containing protease inhibitors.

    • Homogenize the cells and perform a low-speed centrifugation to pellet nuclei and cellular debris.

    • Collect the supernatant and subject it to ultracentrifugation to pellet the membrane fraction.

    • Wash the membrane pellet with a high-salt buffer to remove peripheral membrane proteins.

    • Resuspend the final membrane pellet in a suitable buffer.

  • Detergent Solubilization:

    • Determine the protein concentration of your membrane preparation.

    • Create a series of detergent concentrations for both Triton X-100 and 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v).

    • Incubate aliquots of the membrane suspension with each detergent concentration with gentle agitation at 4°C for 1-2 hours.

    • Perform an ultracentrifugation step to pellet the unsolubilized membrane material.

  • Analysis:

    • Carefully collect the supernatant (solubilized fraction) and resuspend the pellet (insoluble fraction) in an equal volume of buffer.

    • Analyze both fractions by SDS-PAGE and Western blotting using an antibody specific to your target protein.

    • Quantify the band intensities to determine the percentage of protein solubilized at each detergent concentration.

Conclusion: Making an Informed Decision

The choice between Triton X-100 and its homogeneous counterpart, 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, is a classic trade-off between a well-established, cost-effective option and a more modern, precisely defined, and potentially gentler alternative.

  • Triton X-100 remains a viable choice for routine applications, especially when working with robust proteins where the inherent heterogeneity of the detergent is not a major concern.

  • 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol is the superior choice for applications demanding high reproducibility, such as in the development of therapeutic proteins or for intricate structural and functional studies. Its monodisperse nature and potentially milder action make it particularly suitable for sensitive and challenging membrane proteins.

Ultimately, the optimal detergent is protein-dependent. By employing a systematic screening approach as outlined above, researchers can make an data-driven decision, ensuring the highest quality and integrity of their purified membrane proteins.

References

  • DeGrip, W. J. (1982). Thermal stability of rhodopsin and opsin in some novel detergents. Methods in Enzymology, 81, 256–265.
  • Møller, J. V., & Nissen, P. (2002). Stabilization of detergent-solubilized Ca2+-ATPase by poly(ethylene glycol). FEBS Letters, 512(1-3), 207–212.
  • Sidim, T. (2012). Some Physicochemical Properties of Octylphenol Ethoxylate Nonionics (Triton X-100, Triton X-114 and Triton X-405) and the Temperature Effect on These Properties.
  • Huibers, P. D. T., Katritzky, A. R., & Löw, P. (1997). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants. Langmuir, 13(21), 5765–5770.
  • Katritzky, A. R., Pacureanu, L., Slavov, S., & Dobchev, D. A. (2008). Prediction of Critical Micelle Concentration Using a Quantitative Structure-Property Relationship Approach. 1. Nonionic Surfactants.
  • D'Arrigo, G., & La Mesa, C. (1988). Stabilization and crystallization of Ca2+-ATPase in detergent-solubilized sarcoplasmic reticulum. The Journal of Biological Chemistry, 263(11), 5176–5183.
  • Andersen, J. P., & Vilsen, B. (1985).
  • Dean, W. L., & Tanford, C. (1978). Binding, activation, and solubilization of the Ca2+-ATPase from sarcoplasmic reticulum by nonionic detergents. Biochemistry, 17(9), 1683–1690.
  • Andersen, J. P., & Jørgensen, P. L. (1985). Biphasic Kinetics of Sarcoplasmic Reticulum Ca2+-ATPase and the Detergent-Solubilized Monomer. The Journal of Biological Chemistry, 260(13), 7715–7722.
  • DeGrip, W. J. (2020). Rhodopsins: An Excitingly Versatile Protein Species for Research, Development and Creative Engineering. Frontiers in Molecular Biosciences, 7, 133.
  • BenchChem. (2025). CHAPS vs.
  • Garriga, P., & Manyosa, J. (2003). Effect of dodecyl maltoside detergent on rhodopsin stability and function. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1615(1-2), 100–107.
  • De Grip, W. J. (1982). Thermal stability of rhodopsin and opsin in some novel detergents. Methods in Enzymology, 81, 256-65.
  • Request PDF. (2025, August 9). Aggregation number and critical micellar concentration of surfactant determined by time-dependent static light scattering (TDSLS) and conductivity.
  • KRÜSS Scientific. (1995, September).
  • Ganapathy, S., Opdam, L., Hontani, Y., & DeGrip, W. J. (2019). Chemical structure of detergents used in this study to solubilize...
  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272.
  • Ali, M., & Mohammad, A. (2002). Use of nonionic poly(ethylene glycol) p-isooctyl-phenyl ether (Triton X-100) surfactant mobile phases in the thin-layer chromatography of heavy-metal cations.
  • Ishkhanyan, H., Rhys, N. H., Barlow, D. J., Lawrence, M. J., & Lorenz, C. D. (2022). Impact of drug aggregation on the structural and dynamic properties of Triton X-100 micelles. Nanoscale, 14(14), 5464–5477.
  • Arkhipov, V. P., et al. (2023, February 13).
  • Ghobadi Nejad, Z., Borghei, S. M., & Yaghmaei, S. (2018). Effect of Polyethylene Glycol and Triton X-100 on the Enzymatic Treatment of Bisphenol A. International Journal of Engineering, 31(11), 1816-1823.
  • Pharma Excipients. (n.d.).
  • Ghobadi Nejad, Z., Borghei, S. M., & Yaghmaei, S. (2018).
  • Luk, T., & Kim, H. (2021). The hidden allergen: Triton X-100, a derivative of polyethylene glycol. Allergy, Asthma & Clinical Immunology, 17(1), 38.

Sources

Comparing 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and Tween 20 in western blotting

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison of Non-Ionic Detergents in Western Blotting: NP-40/Triton X-100 Analogs vs. Tween 20

A Senior Application Scientist's Guide to Optimizing Signal-to-Noise Ratio

In the landscape of Western blotting, the choice of detergent is a critical, yet often overlooked, parameter that can significantly impact the quality of your results. The balance between reducing non-specific background and preserving the sensitive detection of your target protein is a delicate one. This guide provides a detailed comparison of two of the most widely used non-ionic detergents: 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, a compound structurally analogous to Triton X-100 and Nonidet P-40 (NP-40), and Polysorbate 20, commonly known as Tween 20. We will delve into their chemical properties, mechanisms of action, and provide a framework for empirical comparison to empower researchers to make an informed choice for their specific application.

Understanding the Role of Non-Ionic Detergents in Immunodetection

At its core, Western blotting relies on the highly specific interaction between an antibody and its target antigen. However, both the membrane (nitrocellulose or PVDF) and the antibodies themselves have the potential to bind non-specifically to various surfaces, leading to high background noise that can obscure the true signal. Non-ionic detergents are employed in wash buffers and antibody diluents to mitigate these non-specific interactions. They achieve this by binding to hydrophobic sites on the membrane and proteins, effectively "blocking" them from non-specific antibody binding without disrupting the native antigen-antibody interaction.

The ideal detergent should effectively reduce background without stripping the primary or secondary antibodies from their intended targets or denaturing the antigen itself. The choice between detergents like the Triton X-100/NP-40 analogs and Tween 20 often comes down to the specific protein of interest and the affinity of the antibodies being used.

A Tale of Two Detergents: Chemical Properties and Mechanism

While both are non-ionic detergents, their structural differences influence their behavior in solution and their performance in Western blotting assays.

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (Triton X-100/NP-40 Analog)

This detergent possesses a bulky, hydrophobic head group (the p-isooctylphenol portion) and a hydrophilic polyethylene oxide chain. This structure gives it a relatively low critical micelle concentration (CMC), meaning it readily forms micelles in solution. Its more stringent washing action is generally effective at reducing background noise. However, this same property can also disrupt weaker antibody-antigen interactions, potentially leading to a loss of signal for low-abundance proteins or when using lower-affinity antibodies.

Tween 20 (Polysorbate 20)

Tween 20 is a polysorbate surfactant that is generally considered a gentler detergent than Triton X-100 or its analogs. It is less likely to disrupt protein-protein interactions, which can be advantageous for preserving the signal from sensitive antibody-antigen pairings. However, in some instances, it may be less effective at reducing certain types of background noise compared to its more stringent counterparts.

Here is a summary of their key properties:

Property14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-olTween 20 (Polysorbate 20)
Typical Working Concentration 0.05% - 0.1% (v/v) in TBST/PBST0.05% - 0.1% (v/v) in TBST/PBST
Nature of Action More stringent, highly effective at reducing backgroundMilder, less disruptive to antibody-antigen binding
Potential Drawback May strip weaker affinity antibodies, reducing signalCan sometimes be less effective at eliminating background
Common Use Case Standard Western blots, high-background situationsAssays with low-affinity antibodies or low-abundance proteins

Head-to-Head Experimental Design for Empirical Comparison

To determine the optimal detergent for your specific Western blot, a direct, side-by-side comparison is the most effective approach. The following protocol outlines a robust method for evaluating the performance of these two detergents.

Experimental Workflow

Western_Blot_Detergent_Comparison cluster_0 Sample Preparation & Electrophoresis cluster_1 Membrane Transfer & Blocking cluster_2 Antibody Incubation & Washing (Parallel Processing) cluster_2a Condition A cluster_2b Condition B cluster_3 Detection & Analysis Lysate Protein Lysate Preparation Quant BCA Assay for Protein Quantification Lysate->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer to PVDF Membrane Ponceau Ponceau S Staining (Verify Transfer) Transfer->Ponceau Block Blocking (e.g., 5% Non-fat Milk in TBS) Ponceau->Block Pri_Ab_A Primary Antibody Incubation (in TBS + 0.1% Detergent A) Block->Pri_Ab_A Pri_Ab_B Primary Antibody Incubation (in TBS + 0.1% Detergent B) Block->Pri_Ab_B Wash_A Wash Steps (3x5 min in TBST-A) Pri_Ab_A->Wash_A Sec_Ab_A Secondary Antibody Incubation (in TBS + 0.1% Detergent A) Wash_A->Sec_Ab_A Final_Wash_A Final Wash Steps (3x5 min in TBST-A) Sec_Ab_A->Final_Wash_A ECL ECL Substrate Incubation Final_Wash_A->ECL Wash_B Wash Steps (3x5 min in TBST-B) Pri_Ab_B->Wash_B Sec_Ab_B Secondary Antibody Incubation (in TBS + 0.1% Detergent B) Wash_B->Sec_Ab_B Final_Wash_B Final Wash Steps (3x5 min in TBST-B) Sec_Ab_B->Final_Wash_B Final_Wash_B->ECL Imaging Chemiluminescent Imaging ECL->Imaging Analysis Densitometry Analysis (Signal vs. Background) Imaging->Analysis

Caption: Comparative Western Blot Workflow.

Detailed Protocol
  • Protein Separation and Transfer:

    • Load equal amounts of protein lysate into two separate gels or in different sections of the same large gel.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer with Ponceau S staining.

  • Blocking:

    • Block the entire membrane in a single container with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline (TBS) for 1 hour at room temperature. This step is crucial to prevent non-specific binding of the primary antibody.

  • Parallel Antibody Incubations:

    • Cut the membrane into two halves (ensure each half has identical sample lanes).

    • Membrane A: Incubate with primary antibody diluted in TBS containing 0.1% 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

    • Membrane B: Incubate with the same primary antibody at the same dilution in TBS containing 0.1% Tween 20.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation:

    • Membrane A: Wash three times for 5 minutes each with TBST (TBS + 0.1% 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol).

    • Membrane B: Wash three times for 5 minutes each with TBST (TBS + 0.1% Tween 20).

    • Incubate each membrane half with the appropriate HRP-conjugated secondary antibody diluted in its respective detergent-containing buffer for 1 hour at room temperature.

  • Final Washes and Detection:

    • Repeat the respective wash steps for each membrane half.

    • Incubate both membrane halves with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Image both membranes simultaneously using a chemiluminescence imager, ensuring the exposure time is identical for both.

Interpreting the Results: A Hypothetical Data Analysis

Following the imaging, quantitative analysis using densitometry software is essential for an objective comparison.

Hypothetical Densitometry Data
Detergent ConditionSignal Intensity (Arbitrary Units)Background Intensity (Arbitrary Units)Signal-to-Noise Ratio (Signal/Background)
0.1% 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol 85,0005,00017.0
0.1% Tween 20 110,00010,00011.0
Analysis Framework

Detergent_Choice_Logic cluster_A Path A: Stringent Washing cluster_B Path B: Milder Washing Start Start: Choose Detergent Detergent_A 14-(p-Isooctylphenoxy)... (e.g., Triton X-100) Start->Detergent_A Detergent_B Tween 20 Start->Detergent_B Outcome_A1 Low Background Detergent_A->Outcome_A1 Outcome_A2 Potential for Signal Loss (Weak Antibody-Antigen Affinity) Detergent_A->Outcome_A2 Result_A High Signal-to-Noise Ratio Outcome_A1->Result_A Outcome_A2->Result_A Outcome_B1 Preservation of Signal Detergent_B->Outcome_B1 Outcome_B2 Potentially Higher Background Detergent_B->Outcome_B2 Result_B Potentially Lower Signal-to-Noise Ratio Outcome_B1->Result_B Outcome_B2->Result_B

Caption: Logic Tree for Detergent Selection.

In our hypothetical scenario, the more stringent detergent resulted in a lower absolute signal but also a significantly lower background, yielding a superior signal-to-noise ratio. This would be the preferred condition. Conversely, if the primary antibody had a lower affinity, we might have observed a drastic drop in the signal with the Triton X-100 analog, making Tween 20 the better choice despite a slightly higher background.

Conclusion and Recommendations

The choice between 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol and Tween 20 is not a matter of one being universally superior to the other. Instead, the optimal choice is context-dependent, hinging on the specific characteristics of the antibody-antigen interaction in your system.

  • Start with Tween 20: For a new antibody or a protein of unknown abundance, starting with the milder Tween 20 is often a prudent choice to minimize the risk of stripping the antibody and losing a precious signal.

  • Switch to a Triton X-100 analog for high background: If you experience high background with Tween 20 that obscures your results, transitioning to a more stringent detergent like a Triton X-100 or NP-40 analog is a logical next step.

  • Empirical validation is key: As demonstrated, a simple, parallel experiment is the most reliable way to determine the best detergent for your specific needs, ensuring clean, reproducible, and high-quality Western blotting data.

By understanding the underlying principles of these detergents and employing a systematic approach to optimization, researchers can significantly enhance the reliability and clarity of their immunodetection experiments.

References

A Senior Application Scientist's Guide to Detergent Selection for Lipid Raft Isolation: A Comparative Analysis of Cymal-6 (CAS 53061-21-5) and CHAPS

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 17, 2026

Welcome to our in-depth guide on selecting the optimal detergent for lipid raft isolation, a critical technique in studying cell signaling, protein trafficking, and membrane dynamics. The choice of detergent is paramount, as it directly influences the integrity and purity of the isolated rafts. This guide provides a comprehensive comparison of two commonly used detergents: the non-ionic maltoside derivative Cymal-6 (2-cyclohexyl-1-hexyl-β-D-maltoside, CAS 53061-21-5) and the zwitterionic detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).

We will delve into the core physicochemical properties of each detergent, present supporting experimental data on their comparative efficacy, and provide detailed protocols to empower you to make an informed decision for your specific research needs.

The Underlying Principle: Detergent-Resistant Membranes (DRMs)

Lipid rafts are dynamic, nanoscale assemblies of sphingolipids, cholesterol, and specific proteins within the cell membrane. Their tightly packed nature, rich in saturated lipids, confers a relative resistance to solubilization by certain mild detergents at low temperatures (typically 4°C). This principle forms the basis of the most common method for their isolation: the extraction of detergent-resistant membranes (DRMs).

The ideal detergent for DRM isolation should be potent enough to solubilize the non-raft regions of the membrane while leaving the lipid rafts largely intact. This delicate balance is where the choice between detergents like Cymal-6 and CHAPS becomes critical.

Head-to-Head Comparison: Cymal-6 vs. CHAPS

Both Cymal-6 and CHAPS are considered "mild" detergents, suitable for preserving protein structure and function. However, their distinct chemical natures—Cymal-6 being non-ionic and CHAPS being zwitterionic—lead to different behaviors in solution and, consequently, different outcomes in lipid raft isolation.

PropertyCymal-6 (2-cyclohexyl-1-hexyl-β-D-maltoside)CHAPS
CAS Number 53061-21-575621-03-3
Chemical Nature Non-ionicZwitterionic
Molecular Weight 494.6 g/mol 614.9 g/mol
Critical Micelle Concentration (CMC) ~0.5 mM~4-8 mM
Aggregation Number ~14~10
Key Characteristics Dialyzable; gentle solubilization properties; useful for functional studies of membrane proteins.Dialyzable; effective at breaking protein-protein interactions; widely used in 2D gel electrophoresis.
The Impact of Detergent Chemistry on Lipid Raft Integrity

The choice between a non-ionic and a zwitterionic detergent is not trivial. Non-ionic detergents like Cymal-6 have uncharged hydrophilic headgroups. They are generally considered milder and less denaturing than their ionic counterparts, making them excellent choices for maintaining the native conformation and activity of membrane proteins.

CHAPS, on the other hand, possesses both a positive and a negative charge in its headgroup, rendering it electrically neutral over a wide pH range. Its steroidal backbone mimics the structure of cholesterol, which can be advantageous in certain contexts. However, its zwitterionic nature can be more disruptive to protein-protein interactions compared to non-ionic detergents.

Experimental Evidence: Comparative Efficacy in Lipid Raft Isolation

While direct, peer-reviewed studies exhaustively comparing Cymal-6 and CHAPS for lipid raft isolation are not abundant, we can infer their performance based on their known properties and studies using similar detergents.

Triton X-100, a non-ionic detergent similar in principle to Cymal-6, has been the gold standard for lipid raft isolation for decades. Studies have shown that Triton X-100 effectively isolates DRMs enriched in common lipid raft markers like flotillin and the ganglioside GM1. The expectation is that Cymal-6, with its gentler, non-ionic nature, would perform similarly, with a potential advantage in preserving the function of raft-associated proteins.

CHAPS has also been successfully used for lipid raft isolation. Its utility is particularly noted in proteomics studies where the disruption of some protein-protein interactions might be desirable to analyze the protein constituents of the rafts. However, this same property can be a disadvantage if the goal is to study intact protein complexes within the rafts.

A key consideration is the potential for the detergent itself to influence the composition of the isolated DRMs. Some studies have suggested that the use of detergents can induce the formation of raft-like domains that may not exist in the native membrane. Therefore, it is crucial to validate the findings from DRM isolations with detergent-free methods, such as giant plasma membrane vesicles (GPMVs).

Step-by-Step Protocols for Lipid Raft Isolation

Here, we provide detailed protocols for lipid raft isolation using both Cymal-6 and CHAPS. These protocols are based on established methodologies and can be adapted for various cell types.

Lipid Raft Isolation using Cymal-6

This protocol is optimized for preserving the integrity of protein complexes within the lipid rafts.

Workflow Diagram:

Cymal6_Workflow start 1. Cell Lysis (1% Cymal-6 in TNE buffer, 4°C) homogenize 2. Homogenization (Dounce homogenizer) start->homogenize sucrose_gradient 3. Sucrose Gradient Preparation (40%, 30%, 5% layers) homogenize->sucrose_gradient ultracentrifugation 4. Ultracentrifugation (200,000 x g, 18-20 hours, 4°C) sucrose_gradient->ultracentrifugation fractionation 5. Fraction Collection (Top to bottom) ultracentrifugation->fractionation analysis 6. Analysis (Western Blot for raft markers like Flotillin-1) fractionation->analysis

Caption: Workflow for Lipid Raft Isolation using Cymal-6.

Materials:

  • TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors.

  • Lysis Buffer: TNE buffer containing 1% (w/v) Cymal-6.

  • Sucrose Solutions: 40% and 30% (w/v) sucrose in TNE buffer.

  • Cells of interest (e.g., ~5x10^8 cells).

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and resuspend in 2 mL of ice-cold Lysis Buffer. Incubate on ice for 30 minutes.

  • Homogenization: Homogenize the cell lysate with 10-15 strokes in a pre-chilled Dounce homogenizer.

  • Sucrose Gradient: In an ultracentrifuge tube, carefully layer 4 mL of 40% sucrose under the 2 mL cell lysate. Then, carefully overlay 4 mL of 30% sucrose and finally 2 mL of 5% sucrose on top.

  • Ultracentrifugation: Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging bucket rotor.

  • Fraction Collection: Carefully collect 1 mL fractions from the top of the gradient. The lipid rafts are typically found at the interface of the 5% and 30% sucrose layers.

  • Analysis: Analyze the fractions by Western blotting for the presence of lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Calnexin).

Lipid Raft Isolation using CHAPS

This protocol is well-suited for subsequent proteomic analyses.

Workflow Diagram:

CHAPS_Workflow start 1. Cell Lysis (1% CHAPS in TNE buffer, 4°C) homogenize 2. Homogenization (Slightly more vigorous) start->homogenize sucrose_gradient 3. Sucrose Gradient Preparation (40%, 30%, 5% layers) homogenize->sucrose_gradient ultracentrifugation 4. Ultracentrifugation (200,000 x g, 18-20 hours, 4°C) sucrose_gradient->ultracentrifugation fractionation 5. Fraction Collection (Top to bottom) ultracentrifugation->fractionation analysis 6. Analysis (Proteomics, Western Blot) fractionation->analysis

Caption: Workflow for Lipid Raft Isolation using CHAPS.

Materials:

  • TNE Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA, with protease and phosphatase inhibitors.

  • Lysis Buffer: TNE buffer containing 1% (w/v) CHAPS.

  • Sucrose Solutions: 40% and 30% (w/v) sucrose in TNE buffer.

  • Cells of interest (e.g., ~5x10^8 cells).

Procedure:

The procedure is largely the same as for Cymal-6, with the key difference being the use of 1% CHAPS in the Lysis Buffer. The homogenization may be slightly more vigorous to ensure complete solubilization of non-raft membranes.

Conclusion and Recommendations

The choice between Cymal-6 and CHAPS for lipid raft isolation depends heavily on the downstream application.

  • For studies focusing on the function of raft-associated proteins and the integrity of protein complexes , the non-ionic detergent Cymal-6 is the recommended choice due to its milder nature.

  • For proteomic analyses of the lipid raft constituency , where some disruption of protein-protein interactions may be acceptable or even beneficial, the zwitterionic detergent CHAPS is a suitable option.

Ultimately, the optimal detergent and its concentration should be empirically determined for each cell type and experimental system. We strongly recommend performing pilot experiments and validating the purity of the isolated fractions with a panel of raft and non-raft markers.

References

  • Schuck, S., Honsho, M., van der Goot, F. G., & Futerman, A. H. (2003). Resistance of cell-surface sphingomyelin to detergent extraction in cells lacking glucosylceramide. Journal of Biological Chemistry, 278(30), 27315-27321. Available from: [Link]

  • Chamberlain, L. H. (2004). Detergent-insoluble domains in the plasma membrane: testing the lipid raft hypothesis. Journal of Cell Science, 117(Pt 5), 759–763. Available from: [Link]

UV-Vis Spectroscopy Validation of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, ensuring the purity and structural consistency of nonionic surfactants is critical for reproducible membrane protein extraction, reverse micelle formulation, and assay development. 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol —commonly referred to as OPE-5 or a Triton™ X-45 analog—is an octylphenol ethoxylate featuring exactly five ethylene oxide (EO) units[1].

Unlike its more hydrophilic, longer-chain counterpart Triton™ X-100 (average 9.5 EO units), OPE-5 is highly lipophilic. This guide provides an authoritative, self-validating UV-Vis spectroscopy workflow to objectively assess the purity of OPE-5, comparing its spectral performance against alternative surfactants to help you make data-driven decisions in your experimental design.

Mechanistic Insight: The Spectral Logic of OPE-5

As an application scientist, it is vital to understand why UV-Vis spectroscopy is a powerful tool for validating octylphenol ethoxylates. The analytical power lies in the molecule's structural dichotomy:

  • The Chromophore: The p-isooctylphenol ring acts as the primary UV-absorbing moiety. It exhibits two distinct maxima: a strong peak at ~223 nm (overlapping n-π* and π-π* transitions influenced by the polyethoxylated chain) and a weaker, highly specific peak at ~275 nm (pure π-π* transition of the aromatic ring)[2].

  • The Ethoxylate Chain: The tetraoxatetradecan-1-ol chain itself does not absorb at 275 nm.

The Causality of Purity Validation: The molar extinction coefficient ( ϵ ) of the aromatic ring remains constant across the entire octylphenol ethoxylate family ( ≈1494 L⋅mol−1⋅cm−1 ). However, the specific absorbance ( E1%​ ) —the absorbance of a 1% solution—is inversely proportional to the molecular weight. Because OPE-5 has a lower molecular weight (426.6 g/mol ) than Triton X-100 (~625 g/mol ), pure OPE-5 will yield a mathematically predictable, higher E1%​ at 275 nm. Deviations from this expected value immediately indicate contamination by unreacted polyethylene glycol (PEG) or free phenol.

Spectral_Logic Molecule OPE-5 (MW: 426.6 g/mol) Chromophore p-Isooctylphenol Ring (Primary Chromophore) Molecule->Chromophore PEG Tetraoxatetradecan-1-ol (Ethoxylate Chain) Molecule->PEG Peak275 λmax = 275 nm (π-π* transition) Chromophore->Peak275 Peak223 λmax = 223 nm (n-π* & π-π*) Chromophore->Peak223 Impurity2 Free Phenol (Increases E1%) Chromophore->Impurity2 Unreacted PEG->Peak223 Influences Impurity1 Free PEG (Decreases E1%) PEG->Impurity1 Degradation/Excess

Structural-spectral causality linking OPE-5 components to UV-Vis peaks.

Comparative Analysis: OPE-5 vs. Alternative Surfactants

When selecting a surfactant for biochemical assays, UV-Vis interference is a primary concern. If your downstream application involves protein quantification at 280 nm, the high absorbance of OPE-5 and Triton X-100 must be mathematically subtracted, or an aliphatic alternative like Tween-20 should be used.

Below is an objective comparison of OPE-5 against industry-standard alternatives. Note the inverse relationship between Molecular Weight and E1%​ for the octylphenol derivatives.

Table 1: Physicochemical and Spectral Comparison of Nonionic Surfactants
SurfactantAvg. Molecular WeightHLB ValuePrimary ChromophoreUV λmax​ (nm) E1%​ at 275 nm (Methanol)
OPE-5 426.6 g/mol ~10.4p-Isooctylphenol223, 275~35.0 (Calculated)
Triton™ X-100 ~625.0 g/mol ~13.5p-Isooctylphenol223, 27523.9 [3]
Tween-20 ~1228.0 g/mol ~16.7None (Aliphatic)N/A< 0.1

Data supported by 3[3].

Experimental Protocol: Self-Validating UV-Vis Workflow

To accurately validate the purity of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol, you must prevent micelle-induced Rayleigh scattering. Because OPE-5 is highly lipophilic and poorly soluble in water at room temperature, attempting this assay in aqueous buffers will result in turbidity and artificially inflated UV absorbance. Therefore, HPLC-grade methanol must be used to ensure complete monomeric solvation.

Step-by-Step Methodology
  • Precision Solubilization:

    • Weigh exactly 10.0 mg of the OPE-5 sample using a microbalance.

    • Dissolve in 100 mL of HPLC-grade methanol in a volumetric flask to create a 0.01% (w/v) solution.

    • Causality Check: At 0.01%, the expected absorbance at 275 nm is ~0.350 AU, placing it perfectly within the linear dynamic range of standard photomultiplier tubes (0.1–1.0 AU).

  • Instrument Calibration:

    • Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium lamp to warm up for 30 minutes.

    • Fill two matched 1-cm quartz cuvettes with HPLC-grade methanol. Run a baseline correction from 200 nm to 400 nm.

  • Spectral Acquisition:

    • Replace the sample cuvette with the 0.01% OPE-5 solution.

    • Scan from 200 nm to 400 nm.

    • Causality Check: Evaluate the baseline between 320–400 nm. If the absorbance is >0.02 AU and sloping upward toward the UV range, scattering is occurring (incomplete dissolution), and the sample must be remade.

  • Data Extraction:

    • Record the exact absorbance values at the local maxima near 275 nm and 223 nm .

UV_Vis_Workflow Prep 1. Sample Preparation 0.01% w/v in Methanol Blank 2. Baseline Correction HPLC-Grade Methanol Prep->Blank Scan 3. UV-Vis Scanning 200 nm - 400 nm Range Blank->Scan Peak 4. Peak Analysis Extract Absorbance at 275 nm Scan->Peak Calc 5. Purity Validation Calculate E1% & Compare Peak->Calc

Step-by-step UV-Vis spectroscopy workflow for validating OPE-5 purity.

Data Interpretation & Purity Calculation

Once the absorbance ( A ) at 275 nm is obtained, calculate the specific absorbance ( E1%​ ) using the Beer-Lambert derivation:

E1%​=c×lA​

(Where c = concentration in g/100 mL, and l = path length in cm).

For a 0.01% solution in a 1 cm cuvette, E1%​=A×100 .

Diagnostic Outcomes:

  • Target Range ( E1%​≈34.5−35.5 ): Confirms high purity 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. The ethoxylation degree is exactly ~5.

  • Low Absorbance ( E1%​<33.0 ): Indicates contamination with unreacted polyethylene glycol (PEG) chains or moisture. Because PEG adds mass to your sample but lacks the aromatic chromophore, the mass-proportional absorbance drops.

  • High Absorbance ( E1%​>36.0 ): Indicates contamination with unreacted p-isooctylphenol. The free phenol has a much lower molecular weight (~206 g/mol ), meaning a 1% solution contains vastly more chromophores than a 1% solution of the fully ethoxylated product, artificially spiking the absorbance.

Sources

Benchmarking 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol against standard non-ionic detergents

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol Against Standard Non-Ionic Detergents

Introduction: The Case for Monodispersity in Detergent Chemistry

In bioprocessing and structural biology, the choice of detergent dictates the success of membrane protein extraction, viral clearance, and phase-separation assays. Historically, the Triton™ X series—specifically Triton X-100—has been the gold standard non-ionic detergent. However, commercial Triton X-100 is synthesized via base-catalyzed ethoxylation, resulting in a highly polydisperse mixture of oligomers ranging from 3 to 16 ethylene oxide (EO) units[1].

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS 53061-21-5), structurally defined as pentaethylene glycol mono-p-isooctylphenyl ether (OPE-5), is a chemically pure, monodisperse pentameric homologue of the octylphenol ethoxylate family. Unlike its polydisperse cousins (Triton X-100 and Triton X-45), OPE-5 offers a precise Critical Micelle Concentration (CMC), a singular Hydrophilic-Lipophilic Balance (HLB), and uniform micellar geometries. This guide benchmarks OPE-5 against standard non-ionic detergents, detailing the causality behind its superior performance in high-resolution structural biology and robust viral inactivation.

Physicochemical Benchmarking

To understand the operational advantages of OPE-5, we must first benchmark its thermodynamic and structural properties against standard alternatives. The shorter PEG chain of OPE-5 (exactly 5 units) lowers its HLB compared to Triton X-100, making it significantly more lipophilic[2].

DetergentChemical NatureAverage MW (Da)CMC (mM)HLBCloud Point (°C)
OPE-5 (14-(p-Isooctylphenoxy)...) Monodisperse (n=5)426.6~0.1510.4~20–22
Triton X-100 Polydisperse (n~9.5)625.00.22–0.2413.565
DDM (n-Dodecyl-β-D-maltoside) Monodisperse510.60.1716.0>100
Tween-20 Polydisperse1228.00.0616.776

Data synthesis reflects standard physicochemical parameters for octylphenol ethoxylates and maltosides.

Application 1: Membrane Protein Solubilization & Cryo-EM

The Causality of Micellar Homogeneity Membrane proteins require a detergent "corona" to remain soluble in aqueous buffers. When using polydisperse mixtures like Triton X-100, smaller oligomers act as co-surfactants for larger ones, creating a broad size distribution of micelles. In single-particle Cryo-Electron Microscopy (Cryo-EM) or 2D crystallization, this heterogeneous corona manifests as background noise and alignment artifacts[1]. Because OPE-5 is monodisperse, every protein-detergent complex has an identical hydrodynamic radius, drastically improving signal-to-noise ratios and map resolution[1].

Self-Validating Extraction Protocol

  • Membrane Preparation: Isolate cellular membranes and wash with a high-salt buffer (1 M NaCl) to strip peripheral proteins.

    • Validation: Perform SDS-PAGE on the supernatant vs. pellet; the target integral membrane protein must remain exclusively in the pellet.

  • Precision Solubilization: Resuspend the pellet in a buffer containing 1.0% (w/v) OPE-5. Because OPE-5 has a sharp, defined CMC, you can calculate the exact stoichiometric ratio of detergent molecules to lipid/protein mass. Incubate at 4°C for 2 hours.

  • Ultracentrifugation: Centrifuge at 100,000 × g for 45 minutes to pellet insoluble aggregates.

    • Validation: Subject the supernatant to Dynamic Light Scattering (DLS). A single, monodisperse peak confirms the absence of large aggregates and the uniform assembly of the OPE-5/protein complexes.

  • Size Exclusion Chromatography (SEC): Purify the supernatant over an SEC column equilibrated with buffer containing 3× CMC of OPE-5.

    • Validation: A highly symmetrical A280​ peak indicates a uniform micellar corona, validating the sample's readiness for Cryo-EM grid vitrification.

Application 2: Viral Inactivation in Bioprocessing

The Causality of Lipophilic Partitioning Solvent/Detergent (S/D) treatment is the regulatory gold standard for inactivating enveloped viruses in biologics. The mechanism relies on the detergent partitioning into the viral lipid envelope, disrupting membrane curvature, and causing viral lysis[3]. The exact HLB of OPE-5 (10.4) makes it highly lipophilic compared to Triton X-100 (13.5). This thermodynamic property drives OPE-5 out of the aqueous phase and rapidly into the viral lipid bilayer, achieving critical micellar concentrations within the membrane at lower overall dosing[4].

Self-Validating S/D Protocol

  • Matrix Conditioning: Adjust the protein harvest to pH 7.2 and 25°C.

    • Validation: Measure turbidity ( OD600​ ). The matrix must be free of large particulates (>0.2 µm) that could sterically shield viruses from the detergent.

  • S/D Addition: Add OPE-5 to a final concentration of 0.5% (w/v) alongside 0.3% Tri-n-butyl phosphate (TNBP).

  • Incubation & Kinetics: Stir gently for 60 minutes.

    • Validation: In a parallel scaled-down model, spike the matrix with a surrogate enveloped virus (e.g., X-MuLV). Perform a TCID50​ assay at t=0 and t=60 minutes. A self-validating process must demonstrate a >5 log10​ reduction value (LRV)[3].

  • Detergent Removal: Pass the treated pool through a hydrophobic interaction or Solvent/Detergent Removal (SDR) resin.

    • Validation: Analyze the flow-through via RP-HPLC. The sharp, single-peak elution profile of monodisperse OPE-5 makes it significantly easier to quantify and confirm clearance (<1 ppm) compared to the broad, multi-peak chromatogram of polydisperse Triton X-100.

Workflow Visualization

The following diagram illustrates the structural causality behind why monodisperse OPE-5 outperforms polydisperse Triton X-100 in forming uniform complexes.

G cluster_poly Polydisperse Detergent (e.g., Triton X-100) cluster_mono Monodisperse Detergent (OPE-5) P1 Variable Monomers (n=3 to 16 EO units) P2 Heterogeneous Micelles (Broad Size Distribution) P1->P2 P3 Variable Protein-Detergent Complexes (Cryo-EM Noise) P2->P3 M1 Uniform Monomers (Exactly 5 EO units) M2 Homogeneous Micelles (Sharp CMC Transition) M1->M2 M3 Uniform Protein-Detergent Complexes (High Resolution) M2->M3

Fig 1: Micellar assembly and protein complexation: Polydisperse vs. Monodisperse detergents.

References

  • Evaluation of eco-friendly zwitterionic detergents for enveloped virus inactivation. ResearchGate.[Link]

  • Robustness of solvent/detergent treatment of plasma derivatives: A data collection from Plasma Protein Therapeutics Association member companies. ResearchGate.[Link]

  • Solubilization capacity of nonionic surfactant micelles exhibiting strong influence on export of intracellular pigments in Monascus fermentation. PMC.[Link]

  • Basic parameters of Triton X series. ResearchGate.[Link]

  • A hexameric transmembrane pore revealed by two-dimensional crystallization of the large mechanosensitive ion channel (MscL) of Escherichia coli. PubMed.[Link]

  • Cloud Point Extraction Coupled with Back Extraction: A Green Methodology in Analytical Chemistry. Oxford Academic.[Link]

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Guide for 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol (CAS: 53061-21-5) is a nonionic surfactant belonging to the octylphenol ethoxylate (OPE) family. Structurally analogous to the widely used Triton™ X-100—but possessing exactly five ethylene oxide (EO) units—it is highly effective for cellular lysis, membrane protein solubilization, and emulsion polymerization. However, its end-of-life management is a critical regulatory and environmental concern.

As a laboratory professional, managing this chemical requires moving beyond basic compliance. This guide provides the mechanistic reasoning behind OPE regulations and outlines self-validating, step-by-step disposal protocols to ensure absolute environmental safety and operational integrity.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

The primary danger of 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol does not lie in its immediate acute toxicity to humans, but in its environmental degradation pathway[1].

When OPEs are discharged into standard wastewater systems, they undergo sequential bacterial de-ethoxylation. The hydrophilic tetraoxatetradecanol chain is cleaved off, leaving behind the persistent core: 4-tert-octylphenol (4-t-OP) . Unlike the parent surfactant, 4-t-OP is highly lipophilic and acts as a potent xenoestrogen. It binds directly to estrogen receptors in aquatic biota, inducing severe endocrine disruption, such as the feminization of male fish populations [2].

degradation A 14-(p-Isooctylphenoxy)- 3,6,9,12-tetraoxatetradecan-1-ol B Sequential De-ethoxylation A->B Environmental Release C 4-tert-Octylphenol (Persistent Core) B->C Loss of EO units D Estrogen Receptor Agonism C->D Bioaccumulation

Environmental degradation of OPEs into 4-tert-octylphenol and subsequent endocrine disruption.

Table 1: Physicochemical & Hazard Identifiers
Property / IdentifierValue / ClassificationOperational Implication
CAS Number 53061-21-5Use for precise SDS tracking and waste manifesting.
Chemical Family Octylphenol Ethoxylates (OPEs)Subject to severe global environmental restrictions.
Log Kow (Octanol/Water) ~4.12 (for 4-t-OP degradate)High potential for bioaccumulation in aquatic fat tissues.
Primary Hazard Endocrine Disruption (Aquatic)Zero-tolerance for drain disposal. Must be incinerated.

Global Regulatory Landscape

Because municipal wastewater treatment plants (WWTPs) cannot fully degrade the octylphenol core, OPEs are strictly regulated:

  • EU REACH (Annex XIV): Octylphenol ethoxylates have passed their sunset date and are banned from use and discharge in the EU without specific, highly restricted authorization from the European Chemicals Agency (ECHA) [3].

  • US EPA (TSCA): The EPA enforces Significant New Use Rules (SNUR) for nonylphenol and octylphenol ethoxylates, heavily restricting their release into navigable waters under the Clean Water Act [4].

Operational Waste Management Workflows

Liquid Waste Segregation and Collection Protocol

To ensure compliance and safety, every laboratory utilizing this surfactant must implement a closed-loop collection system.

Step-by-Step Methodology:

  • Primary Containment Selection: Collect all aqueous and organic waste containing the surfactant in High-Density Polyethylene (HDPE) carboys.

    • Causality: HDPE is highly resistant to surfactant-induced stress cracking, which can compromise standard plastics over time.

  • Chemical Segregation: Strictly isolate OPE waste from strong oxidizers (e.g., nitric acid, peroxides).

    • Causality: The ether linkages within the tetraoxatetradecanol chain are susceptible to oxidation. Mixing with strong oxidizers can lead to exothermic reactions and dangerous gas evolution in sealed containers.

  • Secondary Containment (Self-Validating Step): Place the primary container in a secondary spill tray capable of holding 110% of the primary container's volume.

    • Validation: Institute a weekly visual QA/QC check of the secondary tray. A dry tray validates the integrity of the primary vessel.

  • Hazard Labeling: Affix a GHS-compliant label explicitly stating: "Hazardous Waste: Octylphenol Ethoxylates - Environmental Hazard." Never use generic nomenclature like "Wash Buffer" or "Soapy Water."

  • Final Destruction: Transfer the sealed containers to a licensed hazardous waste contractor for high-temperature incineration (>1000°C) .

    • Causality: Only extreme thermal oxidation can completely fracture the stable aromatic phenol ring, permanently neutralizing the endocrine-disrupting threat.

disposal Start OPE-Containing Liquid Waste Decision Mixed with Strong Oxidizers? Start->Decision Segregate Segregate & Neutralize Decision->Segregate Yes Collect Collect in HDPE Container Decision->Collect No Segregate->Collect Label Apply GHS Compliant Hazard Label Collect->Label Incinerate High-Temperature Incineration Label->Incinerate

Standard operating procedure for the safe segregation and disposal of OPE-containing lab waste.

Spill Response Methodology

In the event of an accidental spill, immediate containment is required to prevent the surfactant from reaching floor drains.

Step-by-Step Methodology:

  • Isolation: Restrict laboratory access to the spill zone to prevent tracking the chemical across the facility.

  • Containment: Surround and cover the spill with inert, non-combustible absorbent materials (e.g., vermiculite, sand, or specialized universal spill pads).

    • Causality: Avoid using standard paper towels for large spills. Paper lacks the binding capacity for concentrated surfactants, leading to dripping and secondary contamination during transfer.

  • Recovery: Mechanically collect the saturated absorbent using non-sparking tools and place it directly into a solid hazardous waste bin (HDPE).

  • Decontamination & Validation: Wash the affected area with a minimal amount of water and an eco-friendly, non-OPE detergent. Collect this rinsate as hazardous liquid waste.

    • Validation: Perform a tactile "slip test" using a gloved hand. If the floor remains slippery, surfactant residue is still present. Repeat the wash until friction is fully restored.

Disposal Methods and Environmental Outcomes

Understanding the downstream impact of your disposal choices is the foundation of responsible laboratory science.

Table 2: Comparative Disposal Outcomes
Disposal MethodScientific OutcomeRegulatory Status
Drain Disposal (Sink) Surfactant reaches WWTP; de-ethoxylates into 4-t-OP; causes aquatic endocrine disruption.Strictly Prohibited (Violates REACH & EPA CWA)
Chemical Oxidation (Bleach) Incomplete cleavage of the ether chain; risks forming toxic chlorinated phenolic byproducts.Prohibited (Creates secondary hazards)
High-Temp Incineration Complete thermal destruction of the aromatic ring into CO₂, H₂O, and harmless trace gases.Approved & Required

References

  • OSPAR Commission. (2003). Hazardous Substances Series: Octylphenol. Retrieved from[Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2019). Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. Retrieved from[Link]

  • European Chemicals Agency (ECHA). Authorisation List (Annex XIV of REACH). Retrieved from[Link]

  • United States Environmental Protection Agency (EPA). Risk Management for Nonylphenol and Nonylphenol Ethoxylates. Retrieved from[Link]

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are expertly synthesized from data on closely related octylphenol ethoxylates and non-ionic surfactants. The foundational principle of this guide is to treat the substance with a high degree of caution, assuming hazards consistent with its chemical family.

Hazard Assessment and Chemical Profile

Anticipated Hazards:

  • Serious Eye Irritation/Damage: Direct contact can cause severe irritation and potentially irreversible damage.[1][2]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation, redness, and itching.

  • Harmful if Swallowed: Ingestion can cause irritation of the gastrointestinal tract.

  • Respiratory Tract Irritation: Inhalation of mists or vapors may irritate the respiratory system.[1]

  • Aquatic Toxicity: Octylphenol ethoxylates are known to be toxic to aquatic life with long-lasting effects.[2][3]

Due to its structural similarity to other octylphenol ethoxylates, this compound is considered an endocrine disruptor and is subject to environmental regulations.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to ensure comprehensive protection. The following table summarizes the required PPE, and the subsequent sections provide detailed operational procedures.

Protection Type Required PPE Specifications and Best Practices
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are mandatory. A face shield must be worn over the goggles to protect against splashes.[4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Ensure to check the manufacturer's chemical resistance guide.[1][5]
Body Protection Laboratory CoatA buttoned, long-sleeved laboratory coat should be worn.[5]
Respiratory Protection Not typically required under normal useUse in a well-ventilated area or a chemical fume hood. If aerosols or mists are generated, a NIOSH-approved respirator may be necessary.[1][6]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[5]
PPE Selection and Donning/Doffing Workflow

The selection of appropriate PPE is a critical first step in ensuring laboratory safety. The following diagram illustrates the decision-making process for handling 14-(p-Isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_doffing Doffing Sequence (Contamination Removal) assess_hazards Assess Hazards: - Eye Irritant - Skin Irritant - Inhalation Risk (Aerosol) select_ppe Select Appropriate PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat assess_hazards->select_ppe Based on SDS (or related compounds) inspect_ppe Inspect PPE for Damage select_ppe->inspect_ppe don_coat 1. Don Lab Coat inspect_ppe->don_coat If OK don_gloves 2. Don Gloves don_coat->don_gloves don_eyewear 3. Don Goggles & Face Shield don_gloves->don_eyewear doff_gloves 1. Remove Gloves don_eyewear->doff_gloves After Handling doff_eyewear 2. Remove Goggles & Face Shield doff_gloves->doff_eyewear doff_coat 3. Remove Lab Coat doff_eyewear->doff_coat wash_hands 4. Wash Hands Thoroughly doff_coat->wash_hands

Caption: PPE Selection and Donning/Doffing Workflow.

Operational and Disposal Plans

Engineering Controls and Safe Handling
  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is strongly recommended, especially when heating or creating aerosols.[6]

  • Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

  • Avoiding Inhalation and Contact: Do not breathe vapors or mists.[1][6] Avoid all contact with eyes, skin, and clothing.[1]

Step-by-Step Handling Procedure
  • Preparation: Designate a specific area for handling. Assemble all necessary equipment and PPE before starting.

  • Donning PPE: Follow the donning sequence outlined in the diagram above.

  • Dispensing: Carefully dispense the required amount, avoiding splashing.

  • Post-Handling: Tightly close the container after use.[1]

  • Decontamination: Clean the work area thoroughly after completion.

  • Doffing PPE: Follow the doffing sequence to prevent cross-contamination.

Spill and Emergency Procedures
  • Minor Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan
  • Waste Classification: This material and its container must be disposed of as hazardous waste.

  • Disposal Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7][8] Do not allow the product to enter drains, as it is toxic to aquatic life.[6]

References

  • NextSDS. 14-(p-isooctylphenoxy)-3,6,9,12-tetraoxatetradecan-1-ol. [Link]

  • J.T. Baker. Octyl Phenol Ethoxylate Safety Data Sheet. (2003). [Link]

  • Federal Office for the Environment (FOEN). Octylphenol, nonylphenol and their ethoxylates. (2023). [Link]

  • Swadesh India Chemical Pvt Ltd. OCTYL PHENOL ETHOXYLATE Safety Data Sheet. [Link]

  • GJ Chemical. Ethoxylated Nonylphenol NP-9 & 9.5 Safety Data Sheet. [Link]

  • Greenbook. Nonionic Surfactant Safety Data Sheet. [Link]

  • NextSDS. Ethoxylated octylphenol — Chemical Substance Information. [Link]

  • Pilot Chemical. MASODOL® 25-9 Safety Data Sheet. (2015). [Link]

  • OSPAR Commission. Octylphenol. [Link]

  • Compliance Partners. PPE and Safety Equipment When Using Chemicals. (2024). [Link]

  • MDPI. Distribution and Removal of Nonylphenol Ethoxylates and Nonylphenol from Textile Wastewater—A Comparison of a Cotton and a Synthetic Fiber Factory in Vietnam. (2017). [Link]

  • National Institutes of Health. Biodegradation of Polyethoxylated Nonylphenols. [Link]

  • SafetyCulture. Essential PPE for Protection Against Liquid Chemicals. (2025). [Link]

  • NT WorkSafe. Hazardous chemicals - personal protective equipment (PPE). (2022). [Link]

  • PubChem. 3,6,9,12-Tetraoxatetradecan-1-ol, 14-(4-nonylphenoxy)-, branched. [Link]

  • NextSDS. 3,6,9,12-Tetraoxahexadecan-1-ol Safety Data Sheet. [Link]

Sources

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.